(S)-Gebr32a
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H29F2N3O4 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2S)-1-[3-[3-cyclopentyloxy-4-(difluoromethoxy)phenyl]pyrazol-1-yl]-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C22H29F2N3O4/c23-22(24)31-20-6-5-16(13-21(20)30-18-3-1-2-4-18)19-7-8-27(25-19)15-17(28)14-26-9-11-29-12-10-26/h5-8,13,17-18,22,28H,1-4,9-12,14-15H2/t17-/m0/s1 |
InChI Key |
FRVKKFLTBQINJK-KRWDZBQOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Gebr32a: A Deep Dive into its Neuroprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
(S)-Gebr32a has emerged as a promising therapeutic candidate for neurological disorders, demonstrating significant potential in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound in neurons, with a focus on its molecular targets, signaling pathways, and functional outcomes. The information is curated for researchers, scientists, and professionals in drug development seeking a detailed understanding of this novel phosphodiesterase 4D inhibitor.
Core Mechanism: Selective Inhibition of PDE4D and cAMP Elevation
This compound is the more potent enantiomer (eutomer) of the racemic compound Gebr32a, a selective inhibitor of the phosphodiesterase 4D (PDE4D) enzyme.[1] Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] Specifically, PDE4 enzymes catalyze the hydrolysis of cAMP, a crucial second messenger involved in a myriad of cellular processes in neurons.[3][4]
The primary mechanism of action of this compound is the inhibition of PDE4D, leading to an increase in intracellular cAMP concentrations in neuronal cells.[3][5][6] This elevation of cAMP has been observed in both neuronal cultures and hippocampal slices.[5][6][7] By preventing the degradation of cAMP, this compound effectively amplifies the downstream signaling cascades initiated by this second messenger.
The cAMP/PKA/CREB Signaling Pathway: A Central Hub for this compound's Effects
The neuroprotective and cognitive-enhancing effects of this compound are largely attributed to its modulation of the cAMP/PKA/CREB signaling pathway.[4][8] This pathway is fundamental for synaptic plasticity, learning, and memory consolidation.
A simplified representation of this signaling cascade is as follows:
An increase in cAMP levels leads to the activation of Protein Kinase A (PKA).[4][8] Activated PKA then translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB).[4][8] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes crucial for synaptic plasticity, such as brain-derived neurotrophic factor (BDNF), and for myelination.[5][9]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound and its racemic form.
Table 1: Inhibitory Activity of Gebr32a Enantiomers against PDE4D
| Compound | Target | IC50 (µM) |
| This compound | PDE4D (full-length) | Data not explicitly stated, but noted as ~7x more active than (R)-enantiomer |
| (R)-Gebr32a | PDE4D (full-length) | Data not explicitly stated |
| This compound | PDE4D (catalytic domain) | Data not explicitly stated, but noted as <2x more active than (R)-enantiomer |
| (R)-Gebr32a | PDE4D (catalytic domain) | Data not explicitly stated |
| Racemic Gebr32a | PDE4D3 | 1.0 - 2.43 |
Table 2: Effect of Gebr32a on cAMP Levels
| Cell/Tissue Type | Treatment Conditions | Fold Increase in cAMP | Apparent EC50 (µM) |
| Neuronal HTLA cells | 100 µM Gebr32a | ~2.5 | Not Applicable |
| Rat hippocampal slices | 0.1-100 µM Gebr32a + 0.1 µM forskolin | Up to 4 | 1.80 |
Key Experimental Protocols
Below are outlines of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
Measurement of Intracellular cAMP Levels
Objective: To quantify the effect of Gebr32a on cAMP concentrations in neuronal cells and tissues.
Workflow:
References
- 1. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. GEBR-32a - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Therapeutic Potential of (S)-Gebr32a: A Selective PDE4D Inhibitor for Neurological Disorders
(S)-Gebr32a, the more potent enantiomer of the selective phosphodiesterase 4D (PDE4D) inhibitor Gebr32a, has emerged as a promising therapeutic candidate for debilitating neurological conditions, primarily Alzheimer's disease and Charcot-Marie-Tooth disease type 1A (CMT1A). Preclinical research has demonstrated its ability to address key pathological features of these disorders by modulating cyclic adenosine (B11128) monophosphate (cAMP) signaling. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its effects.
Mechanism of Action: Targeting PDE4D to Enhance cAMP Signaling
This compound exerts its therapeutic effects by selectively inhibiting the enzyme phosphodiesterase 4D (PDE4D). PDE4D is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes, including memory formation and myelination. By inhibiting PDE4D, this compound increases intracellular cAMP levels, thereby enhancing downstream signaling pathways that are often impaired in neurological diseases.[1]
The (S)-enantiomer of Gebr32a has been identified as the eutomer, meaning it is the more pharmacologically active of the two enantiomers.[1] This stereospecificity highlights the precise interaction between the molecule and the PDE4D enzyme.
Therapeutic Applications and Preclinical Evidence
Current research has focused on two primary therapeutic areas for this compound: Alzheimer's disease and Charcot-Marie-Tooth disease type 1A.
Alzheimer's Disease
In preclinical models of Alzheimer's disease, specifically the Tg2576 transgenic mouse model, this compound has shown significant promise in ameliorating cognitive deficits. Studies have demonstrated that administration of this compound can enhance memory and rescue deficits in hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory.[2][3] The cognitive-enhancing effects are attributed to the elevation of cAMP levels, which can counteract the neurotoxic effects of amyloid-beta peptides.
Charcot-Marie-Tooth Disease Type 1A (CMT1A)
CMT1A is an inherited peripheral neuropathy characterized by demyelination. In the C3-PMP22 mouse model of CMT1A, this compound treatment has been shown to improve myelination and enhance sensorimotor functions.[4] By increasing cAMP levels in Schwann cells, the myelin-producing cells of the peripheral nervous system, this compound promotes the expression of genes involved in myelination.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Assay/Model | Reference |
| IC50 vs. PDE4D3 (full-length) | 2.43 µM | Enzymatic Assay | [5] |
| Brain/Plasma Ratio | 2.71 | In vivo pharmacokinetic analysis in BALB/c mice | [5] |
Table 1: In Vitro Potency and Pharmacokinetics of this compound
| Disease Model | Animal Model | Dose | Key Findings | Reference |
| Alzheimer's Disease | Tg2576 mice | 0.003 - 3 mg/kg (s.c.) | Enhanced memory in Object Location Test and Y-maze; Rescued hippocampal LTP deficits. | [3][6] |
| Charcot-Marie-Tooth Disease 1A | C3-PMP22 mice | Not specified | Improved myelination and sensorimotor functions. | [4] |
Table 2: In Vivo Efficacy of this compound in Neurological Disease Models
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PDE4D Enzymatic Assay
This assay quantifies the inhibitory activity of this compound against the PDE4D enzyme.
-
Reagents and Materials: Recombinant human PDE4D enzyme, cyclic adenosine monophosphate (cAMP) as the substrate, 5'-nucleotidase, and a phosphate (B84403) detection reagent (e.g., Malachite Green).
-
Procedure:
-
The PDE4D enzyme is incubated with varying concentrations of this compound.
-
cAMP is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
5'-nucleotidase is added to convert the product of the PDE4D reaction (AMP) into adenosine and inorganic phosphate.
-
The amount of inorganic phosphate produced is quantified colorimetrically using a phosphate detection reagent.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[7]
-
Object Location Test (OLT)
The OLT is a behavioral test used to assess spatial memory in rodents.[2][8]
-
Apparatus: An open-field arena with distinct visual cues on the walls. Two identical objects are used.
-
Procedure:
-
Habituation: The mouse is allowed to freely explore the empty arena for a set period (e.g., 10 minutes) on the day before testing.
-
Training (Sample Phase): The mouse is placed in the arena with two identical objects and allowed to explore them for a specific duration (e.g., 10 minutes).
-
Testing (Choice Phase): After a defined inter-trial interval, the mouse is returned to the arena where one of the objects has been moved to a novel location. The time spent exploring the object in the novel location versus the familiar location is recorded. A preference for the object in the novel location indicates intact spatial memory.
-
Y-Maze Continuous Alternation Task
This task assesses spatial working memory based on the natural tendency of rodents to explore novel environments.[9][10][11]
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
The mouse is placed in the center of the maze and allowed to freely explore all three arms for a set duration (e.g., 8 minutes).
-
The sequence of arm entries is recorded.
-
A "spontaneous alternation" is defined as consecutive entries into all three different arms.
-
The percentage of spontaneous alternations is calculated. A higher percentage indicates better spatial working memory.
-
Hippocampal Long-Term Potentiation (LTP) Measurement
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular mechanism underlying learning and memory.[1][12][13]
-
Preparation: Acute hippocampal slices are prepared from the brains of mice.
-
Recording:
-
A stimulating electrode is placed to activate a presynaptic pathway (e.g., Schaffer collaterals), and a recording electrode is placed to record the postsynaptic response (field excitatory postsynaptic potential, fEPSP) in the CA1 region of the hippocampus.
-
A stable baseline fEPSP is recorded.
-
LTP Induction: A high-frequency stimulation protocol (e.g., theta-burst stimulation) is delivered to the presynaptic pathway.
-
The fEPSP is then recorded for an extended period to measure the potentiation of the synaptic response. An increase in the fEPSP slope or amplitude indicates the induction of LTP.
-
Nerve Conduction Velocity (NCV) Measurement
NCV studies are used to assess the function of peripheral nerves by measuring the speed at which an electrical impulse travels along the nerve.[14][15][16][17]
-
Procedure:
-
The animal is anesthetized.
-
Stimulating electrodes are placed at two different points along a nerve (e.g., the sciatic nerve).
-
A recording electrode is placed over a muscle innervated by that nerve.
-
The nerve is stimulated at both points, and the time it takes for the muscle to contract (latency) is measured for each stimulation.
-
The distance between the two stimulating electrodes is measured.
-
The NCV is calculated by dividing the distance between the stimulating electrodes by the difference in latencies.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: PDE4D Signaling Pathway and Inhibition by this compound.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Object Location Test [protocols.io]
- 3. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Examining Object Location and Object Recognition Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Y-maze: an unconditioned behavioural test used to assess exploratory behaviour and spatial working memory function. | Protocols | Zantiks [zantiks.com]
- 10. Y-Maze Protocol [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiology and LTP [bio-protocol.org]
- 14. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 15. diacomp.org [diacomp.org]
- 16. youtube.com [youtube.com]
- 17. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Gebr32a as a selective PDE4D inhibitor
An In-Depth Technical Guide to (S)-Gebr-32a: A Selective PDE4D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphodiesterase 4 (PDE4) enzymes, particularly the PDE4D isoform, have emerged as critical targets for therapeutic intervention in a range of central nervous system disorders, most notably Alzheimer's disease.[1] These enzymes are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a vital second messenger involved in memory formation and synaptic plasticity.[2][3] Inhibition of PDE4D elevates intracellular cAMP levels, a strategy shown to produce pro-cognitive effects.[1] However, the clinical utility of early pan-PDE4 inhibitors was hampered by severe side effects, primarily emesis, linked to the inhibition of multiple PDE4 isoforms.[3][4]
This has driven the development of isoform-selective inhibitors. Gebr-32a is a promising selective inhibitor of the PDE4D isoform, demonstrating memory-enhancing effects in preclinical models without the typical adverse effects associated with this class of drugs.[2][5] Further investigation has revealed that the inhibitory activity of Gebr-32a resides primarily in one of its stereoisomers. This technical guide focuses on (S)-Gebr-32a , the eutomer (the more active enantiomer), providing a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.[2]
Mechanism of Action: Targeting the cAMP Signaling Pathway
The primary mechanism of action for (S)-Gebr-32a is the selective inhibition of the PDE4D enzyme. PDE4D is highly expressed in the brain, especially the hippocampus, and plays a crucial role in regulating cAMP levels.[1] By inhibiting PDE4D, (S)-Gebr-32a prevents the degradation of cAMP to its inactive form, 5'-AMP. The resulting increase in intracellular cAMP concentration activates downstream signaling cascades, including the Protein Kinase A (PKA) pathway, which in turn phosphorylates the cAMP Response Element-Binding protein (CREB).[6] Phosphorylated CREB modulates the transcription of genes essential for neuroplasticity, learning, and memory consolidation.[1][6]
Structural studies and enzymatic assays suggest that the inhibitory mechanism of Gebr-32a is complex. The molecule is believed to interact with both the enzyme's catalytic pocket and its regulatory domains, such as UCR2 or CR3.[2] This interaction with regulatory regions, which cap the catalytic site in the full-length enzyme, may contribute to its selectivity and potency.[2][7] The stereochemistry at the chiral center in the molecule's flexible tail is critical for this interaction, with the (S)-configuration providing a significantly better fit and higher potency against the full-length PDE4D3 isoform.[2]
Quantitative Data Presentation
The efficacy and selectivity of (S)-Gebr-32a have been quantified through various enzymatic assays. The data highlights its preference for the PDE4D isoform and the critical role of its stereochemistry.
Table 1: Inhibitory Activity of Gebr-32a Enantiomers against PDE4D
This table compares the inhibitory concentration (IC₅₀) of the (S) and (R) enantiomers against the full-length PDE4D3 isoform and the isolated catalytic domain (cat). The lower IC₅₀ value for (S)-Gebr-32a against the full-length protein underscores its status as the eutomer.[2] The difference in potency between the full-length and catalytic domain assays suggests that the tail portion of the molecule interacts with regulatory domains of the enzyme.[2]
| Compound | PDE4D3 IC₅₀ (µM) | PDE4 cat IC₅₀ (µM) | Enantiomeric Potency Ratio (R/S) for PDE4D3 |
| (S)-Gebr-32a | 2.1[8] | 19.5[8] | ~7 |
| (R)-Gebr-32a | ~14.7 (Calculated)[2] | ~35 (Calculated)[2] | |
| Racemic Gebr-32a | 1.0[1] | N/A |
Note: The potency ratio is based on the finding that the (S)-enantiomer is approximately seven times more active than the (R)-enantiomer against the full-length protein.[2]
Table 2: Selectivity Profile of Gebr-32a
The selectivity of Gebr-32a was assessed against a panel of 20 recombinant human PDE isoforms. The compound demonstrates significant selectivity for PDE4D variants while showing minimal to no activity against other PDE families at a concentration of 10 µM.[5]
| PDE Isoform/Variant | % Inhibition at 10 µM Gebr-32a | Calculated IC₅₀ (µM) |
| PDE4D2 | >50% | 4.97 |
| PDE4D3 | >50% | 2.43 |
| PDE4D4 | >50% | 1.16 |
| PDE4D7 | >50% | 1.76 |
| PDE4A1 | 35.5% | N/A |
| PDE4B1 | 35.8% | N/A |
| PDE4B3 | 42.1% | N/A |
| PDE1B, 2A3, 4A4, 4B2 | No Inhibition | N/A |
| PDE5A1, 7A, 7B, 8A1 | No Inhibition | N/A |
| PDE8B1, 9A1, 10A1, 11A1 | No Inhibition | N/A |
Data sourced from Ricciarelli et al., 2017.[5]
Table 3: Pharmacokinetic Profile of Gebr-32a
Pharmacokinetic analysis in BALB/c mice following a subcutaneous injection (10 mg/kg) shows that Gebr-32a is rapidly distributed to the central nervous system, achieving a highly favorable brain-to-plasma concentration ratio.[5]
| Parameter | Value |
| Administration Route | Subcutaneous (s.c.) |
| Dose | 10 mg/kg |
| Peak Brain Concentration | ~1000 ng/g |
| Peak Plasma Concentration | ~400 ng/mL |
| Time to Peak (Brain) | ~30 minutes |
| Brain/Plasma Ratio | 2.71[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the characterization of (S)-Gebr-32a.
PDE4D Enzymatic Inhibition Assay
This protocol is designed to determine the IC₅₀ value of a test compound against a specific PDE isoform.
Methodology:
-
Reagents: Recombinant human PDE4D3 (or other isoforms), [³H]cAMP or fluorescein-labeled cAMP, assay buffer, and the test compound ((S)-Gebr-32a).
-
Procedure: The assay is typically performed in a 96-well plate format.
-
A reaction mixture is prepared containing the assay buffer, a specific concentration of the PDE4D enzyme, and varying concentrations of (S)-Gebr-32a.
-
The reaction is initiated by adding the cAMP substrate.
-
The mixture is incubated for a defined period (e.g., 15-30 minutes) at 30°C.
-
The reaction is terminated, and the amount of hydrolyzed cAMP (AMP) is quantified. Quantification can be achieved through various methods, including scintillation counting for [³H]cAMP or fluorescence polarization for labeled cAMP.[9][10]
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.[10]
Cellular cAMP Level Measurement
This cell-based assay measures the ability of (S)-Gebr-32a to increase intracellular cAMP levels in a relevant cell line (e.g., HTLA neuronal cells) or tissue (e.g., hippocampal slices).[11]
Methodology:
-
Cell Culture: HTLA cells are cultured in appropriate media and seeded into multi-well plates. For tissue experiments, acute hippocampal slices are prepared from rodents.[11]
-
Treatment:
-
Lysis and Quantification:
-
Data Analysis: The cAMP levels in samples treated with (S)-Gebr-32a are compared to those treated with vehicle and forskolin alone to determine the fold-increase in cAMP accumulation.[11]
HPLC Chiral Resolution
The separation of Gebr-32a into its (S) and (R) enantiomers is a critical step for evaluating their individual biological activities.
Methodology:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase is used. An amylose-based column, such as Chiralpak IA, has been shown to be effective.[2]
-
Mobile Phase: The mobile phase composition is optimized to achieve the best separation (resolution). A mixture of isopropanol (B130326) (IPA) with 0.1% diethylamine (B46881) (DEA) has been successfully used.[2]
-
Procedure:
-
A solution of racemic Gebr-32a is prepared in the mobile phase.
-
The solution is injected into the HPLC system.
-
The enantiomers are separated as they travel through the chiral column at different rates.
-
Detection is typically performed using a UV detector at a wavelength of 280 nm.[2]
-
-
Collection: The separated enantiomers are collected as they elute from the column. The purity and enantiomeric excess (ee) of the collected fractions are then confirmed analytically.[2]
Conclusion and Future Directions
(S)-Gebr-32a stands out as a precisely characterized selective PDE4D inhibitor. Its mechanism, centered on the potentiation of cAMP signaling in the CNS, is supported by robust in vitro and cellular data. The clear demonstration of its stereospecific activity, with the (S)-enantiomer being significantly more potent, provides crucial insights for future drug design and optimization in this class.[2] The compound's favorable pharmacokinetic profile, particularly its excellent brain penetration, further enhances its therapeutic potential for neurological disorders characterized by cognitive decline.[5]
Future research should focus on comprehensive in vivo efficacy studies in various disease models, long-term safety and toxicology assessments, and the exploration of its therapeutic window. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon these findings, potentially accelerating the journey of selective PDE4D inhibitors like (S)-Gebr-32a from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GEBR-32a - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
(S)-Gebr32a and cyclic AMP signaling pathway
An In-Depth Technical Guide to (S)-Gebr32a and the Cyclic AMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the active enantiomer of Gebr32a, a potent and selective inhibitor of phosphodiesterase 4D (PDE4D).[1] Phosphodiesterases are enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular signaling pathways.[1][2] By inhibiting PDE4D, this compound effectively prevents the breakdown of cAMP, leading to its accumulation within the cell.[3][4][5] This modulation of the cAMP signaling cascade is fundamental to various physiological processes, including memory consolidation, inflammation, and myelination.[6][7][8] Consequently, this compound has emerged as a significant pharmacological tool and a promising therapeutic candidate for neurological conditions such as Alzheimer's disease, Charcot-Marie-Tooth disease, and spinal cord injury.[1][6][9]
Core Mechanism of Action: The cAMP Signaling Pathway
The cyclic AMP signaling pathway is a primary mechanism for transducing extracellular signals into intracellular responses. The pathway is initiated when a ligand binds to a G protein-coupled receptor (GPCR), leading to the activation of adenylyl cyclase. This enzyme then synthesizes cAMP from ATP.
cAMP exerts its effects primarily by activating Protein Kinase A (PKA). Activated PKA phosphorylates numerous downstream targets, including the cAMP Response Element-Binding Protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal plasticity, memory, and cell survival.[5][7]
The signal is terminated by phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[2] this compound specifically targets the PDE4D isoform, inhibiting this degradation step and thereby prolonging and amplifying the cAMP signal.[1][3]
Quantitative Pharmacological Data
The inhibitory potency of Gebr32a has been quantified through various enzymatic and cell-based assays. The (S)-enantiomer demonstrates significantly higher activity compared to the (R)-enantiomer, particularly against the full-length PDE4D enzyme, highlighting a stereospecific interaction with regulatory domains.[1]
Table 1: Inhibitory Activity (IC₅₀) of Gebr32a Enantiomers against PDE4D
| Compound | PDE4D Target | IC₅₀ (µM) |
|---|---|---|
| This compound | Full-length PDE4D3 | Value not explicitly stated, but ~7x more active than (R)-Gebr32a[1] |
| (R)-Gebr32a | Full-length PDE4D3 | Value not explicitly stated[1] |
| This compound | PDE4D Catalytic Domain | Less than 2-fold difference compared to (R)-Gebr32a[1] |
| (R)-Gebr32a | PDE4D Catalytic Domain | Value not explicitly stated[1] |
Table 2: Inhibitory and Functional Activity of Racemic Gebr32a
| Assay | System | Parameter | Value |
|---|---|---|---|
| Enzymatic Inhibition | PDE4D Variants | IC₅₀ | 1.16 - 4.97 µM[4] |
| cAMP Production | Rat Hippocampal Slices (Forskolin-stimulated) | Apparent EC₅₀ | 1.80 µM[3][4] |
Key Experimental Protocols
cAMP Accumulation Assay in Rat Hippocampal Slices
This assay measures the ability of this compound to enhance cAMP levels in a biologically relevant tissue.
Objective: To quantify the effect of Gebr32a on forskolin-stimulated cAMP production in rat hippocampal slices.[3]
Methodology:
-
Tissue Preparation: Prepare hippocampal slices from rats.
-
Pre-incubation: Pre-treat slices with varying concentrations of Gebr32a (e.g., 0.1–100 µM) for 15 minutes.[3] A vehicle control (e.g., DMSO) is run in parallel.
-
Stimulation: Add an adenylyl cyclase activator, such as forskolin (B1673556) (e.g., 0.1 µM), to the slices and incubate for an additional 15 minutes to stimulate cAMP production.[3]
-
Lysis and Quantification: Terminate the reaction and lyse the cells.
-
cAMP Measurement: Quantify the intracellular cAMP concentration using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay.
-
Data Analysis: Plot the cAMP concentration against the Gebr32a concentration to determine the EC₅₀ value.[3]
PDE4D Enzymatic Inhibition Assay
This in vitro assay directly measures the inhibitory effect of this compound on the enzymatic activity of PDE4D.
Objective: To determine the IC₅₀ of this compound against recombinant human PDE4D isoforms.
Methodology:
-
Reagents: Prepare a reaction buffer, recombinant human PDE4D enzyme, the substrate (cAMP), and various concentrations of this compound.
-
Reaction Setup: In a microplate, combine the PDE4D enzyme with the different concentrations of this compound and allow them to pre-incubate.
-
Initiation: Initiate the enzymatic reaction by adding cAMP to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow for cAMP hydrolysis.
-
Termination and Detection: Stop the reaction. The amount of remaining cAMP or the produced AMP is quantified. This is often done using a multi-step process involving a secondary enzyme (like a phosphatase) and a detection reagent (e.g., BIOMOL Green).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor. Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
Conclusion
This compound is a highly valuable chemical probe for investigating the intricacies of the cyclic AMP signaling pathway. Its specific inhibition of PDE4D allows for the targeted elevation of intracellular cAMP, providing a powerful tool to study the downstream consequences in various cellular and disease models.[1][3] The quantitative data underscore its potency and stereospecificity, while established experimental protocols provide a clear framework for its application in research. For drug development professionals, this compound represents a promising lead compound for therapies targeting cognitive decline and other neurological disorders where dysregulation of cAMP signaling is implicated.[3][10][11]
References
- 1. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GEBR-32a - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Amelioration of functional and histopathological consequences after spinal cord injury through phosphodiesterase 4D (PDE4D) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
(S)-Gebr32a for Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of (S)-Gebr32a, a selective Phosphodiesterase 4D (PDE4D) inhibitor, and its potential as a therapeutic agent for Alzheimer's disease (AD). It consolidates key preclinical data, outlines detailed experimental methodologies, and visualizes the underlying molecular pathways and research workflows.
Introduction: Targeting cAMP Signaling in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction.[1] One of the key molecular pathways implicated in memory and learning is the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade.[1][2] The degradation of cAMP is primarily regulated by phosphodiesterases (PDEs).[1] Inhibition of these enzymes, particularly the PDE4 family, has emerged as a promising therapeutic strategy to enhance cognitive function by elevating cAMP levels.[3][4] However, the clinical application of broad-spectrum PDE4 inhibitors has been hampered by significant side effects, most notably emesis.[3][4] This has driven the development of isoform-selective inhibitors, such as this compound, which specifically targets the PDE4D subtype implicated in memory consolidation.[2][4]
This compound: A Selective PDE4D Inhibitor
Gebr-32a is a novel, selective PDE4D inhibitor that has demonstrated significant memory-enhancing effects in preclinical models of AD.[3][5] It possesses a favorable toxicological and pharmacokinetic profile, capable of penetrating the central nervous system without inducing the emetic-like side effects associated with pan-PDE4 inhibitors.[1][5] Subsequent research involving chiral resolution identified this compound as the eutomer, the enantiomer responsible for the compound's potent inhibitory activity against PDE4D.[1][6]
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the PDE4D enzyme. This inhibition prevents the hydrolysis of cAMP, leading to its accumulation within neuronal cells.[7] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB).[2][4] Activated CREB is a critical transcription factor that promotes the expression of genes involved in synaptic plasticity and memory consolidation, potentially reversing the deficits induced by amyloid-beta (Aβ) pathology in Alzheimer's disease.[2][7]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo studies of Gebr-32a and its enantiomers.
Table 1: Inhibitory Activity of Gebr-32a Enantiomers against PDE4D
Data demonstrates that the (S)-enantiomer is significantly more potent than the (R)-enantiomer, particularly against the full-length PDE4D3 isoform.[1]
| Compound | Target | IC₅₀ (µM) |
| (S)-Gebr-32a (eutomer) | PDE4D Catalytic Domain | 1.8 ± 0.2 |
| PDE4D3 (Long Isoform) | 2.1 ± 0.3 | |
| (R)-Gebr-32a | PDE4D Catalytic Domain | 3.1 ± 0.4 |
| PDE4D3 (Long Isoform) | 14.2 ± 1.5 |
Table 2: In Vitro Effects of Gebr-32a on cAMP Levels
Gebr-32a effectively increases basal and forskolin-stimulated cAMP levels in both cell lines and primary tissue.[4]
| Experimental System | Treatment | Result |
| HTLA Neuronal Cells | Gebr-32a (100 µM) | 2.5-fold increase in cAMP vs. control |
| Rat Hippocampal Slices | Gebr-32a (0.1-100 µM) + Forskolin (B1673556) (0.1 µM) | Up to 4-fold increase in cAMP |
| Apparent EC₅₀: 1.80 µM |
Table 3: Pharmacokinetic Profile of Gebr-32a in BALB/c Mice
Following subcutaneous administration, Gebr-32a is rapidly distributed to the central nervous system, achieving a favorable brain-to-blood concentration ratio.[4]
| Time Point | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain/Blood Ratio |
| 5 min | ~1800 | ~2200 | ~1.22 |
| 15 min | ~1100 | ~1600 | ~1.45 |
| 30 min | ~800 | ~1100 | ~1.38 |
| 60 min | ~500 | ~700 | ~1.40 |
| 120 min | ~200 | ~300 | ~1.50 |
| Data are approximate values derived from graphical representation in the source publication following a 10 mg/kg subcutaneous dose.[4] |
Table 4: Behavioral Efficacy of Gebr-32a in Murine Models
Gebr-32a improves memory consolidation in healthy mice and rescues memory deficits in a transgenic AD mouse model.[2][4]
| Behavioral Test | Animal Model | Treatment | Key Finding |
| Object Location Test | Healthy Adult Mice | Gebr-32a (0.03-0.3 mg/kg) | Significant improvement in memory consolidation (d2 index) |
| Object Location Test | Aged Tg2576 AD Mice | Gebr-32a (0.3 mg/kg) | Rescue of memory deficits |
| Y-maze Continuous Alternation | Aged Tg2576 AD Mice | Gebr-32a (0.3 mg/kg, acute) | Significant increase in alternation percentage vs. vehicle |
Table 5: Safety and Toxicology Profile of Gebr-32a
Preliminary analysis indicates Gebr-32a is not cytotoxic or genotoxic and lacks the emetic-like effects common to other PDE4 inhibitors.[4]
| Assay | Cell Line / Animal Model | Treatment | Outcome |
| Cytotoxicity (LDH Release) | HTLA Cells | Gebr-32a (100 µM for 24h) | No significant effect |
| Genotoxicity (γ-H2AX) | HTLA Cells | Gebr-32a (100 µM for 24h) | No significant effect |
| Emetic-like Effect | Adult Mice | Gebr-32a (0.003–3 mg/kg) | No significant influence on anesthesia duration |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro cAMP Level Quantification
-
Objective: To measure the effect of Gebr-32a on intracellular cAMP concentration.
-
Methodology (Rat Hippocampal Slices):
-
Prepare 400 µm thick hippocampal slices from adult male Wistar rats.
-
Allow slices to recover for at least 60 minutes in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Pre-incubate slices with varying concentrations of Gebr-32a (0.1–100 µM) or vehicle (DMSO) for 15 minutes.[7]
-
Stimulate the slices with 0.1 µM forskolin (an adenylyl cyclase activator) for 15 minutes to induce cAMP production.[7]
-
Terminate the reaction by homogenizing the slices in 0.1 M HCl.
-
Centrifuge the homogenates and collect the supernatant.
-
Quantify cAMP levels in the supernatant using a competitive enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Normalize cAMP levels to the total protein content of each sample.
-
In Vivo Pharmacokinetic Analysis
-
Objective: To determine the plasma and brain concentrations of Gebr-32a over time.
-
Methodology:
-
Administer a single subcutaneous (s.c.) injection of Gebr-32a (10 mg/kg) to adult BALB/c mice.[4]
-
At specified time points (e.g., 5, 15, 30, 60, 120 minutes), euthanize cohorts of mice (n=3 per point).[4]
-
Collect blood samples via cardiac puncture into heparinized tubes and harvest the whole brain.
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue in an appropriate buffer.
-
Extract Gebr-32a from plasma and brain homogenates using a suitable organic solvent.
-
Analyze the concentration of Gebr-32a in the extracts using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Object Location Test (OLT)
-
Objective: To assess spatial recognition memory.
-
Methodology:
-
Habituation: Allow mice to freely explore an open-field arena (e.g., 40x40 cm) for 10 minutes on two consecutive days.
-
Training Trial (T1): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Drug Administration: Administer Gebr-32a or vehicle subcutaneously either 30 minutes before T1 (for memory acquisition) or immediately after T1 (for memory consolidation).[2][4]
-
Testing Trial (T2): After a retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena where one of the objects has been moved to a novel location.
-
Record the time spent exploring the object in the novel location (N) and the object in the familiar location (F).
-
Calculate a discrimination index (d2) as [(Time_N - Time_F) / (Time_N + Time_F)] x 100. A higher d2 index indicates better memory.
-
Emetic-like Effect Assessment
-
Objective: To evaluate the potential of Gebr-32a to induce emesis-like behavior.
-
Methodology (Xylazine/Ketamine-induced Anesthesia):
-
Induce anesthesia in adult mice using a combination of xylazine (B1663881) and ketamine.
-
Fifteen minutes after the induction of anesthesia, administer Gebr-32a, vehicle, or a positive control (e.g., rolipram) via subcutaneous injection.[4]
-
Measure the duration of anesthesia, defined as the time from the loss to the recovery of the righting reflex.
-
A significant shortening of the anesthesia duration is indicative of an emetic-like effect.[4]
-
Research and Development Workflow
The preclinical evaluation of a CNS drug candidate like this compound follows a structured workflow, progressing from initial in vitro characterization to comprehensive in vivo testing.
Conclusion and Future Directions
This compound is a promising PDE4D-selective inhibitor for the treatment of cognitive decline in Alzheimer's disease.[3][4] Preclinical data robustly demonstrate its ability to enhance cAMP signaling, rescue long-term potentiation deficits, and improve memory function in AD models.[3][5] Critically, it achieves these effects at non-emetic doses and displays excellent CNS penetration.[4]
Future research should focus on long-term chronic dosing studies in AD models to assess sustained efficacy and safety. Further investigation is also warranted to fully elucidate the downstream effects of this compound on neuroinflammation and other AD-related pathologies, which may be modulated by the cAMP pathway.[7] Co-crystallization studies of this compound with various PDE4D isoforms could provide deeper structural insights to guide the development of next-generation inhibitors with even greater potency and selectivity.[7]
References
- 1. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Gebr32a's role in synaptic plasticity
An In-depth Technical Guide on the Role of (S)-Gebr32a in Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the active enantiomer of Gebr32a, a selective and potent inhibitor of the phosphodiesterase 4D (PDE4D) enzyme.[1] By preventing the degradation of cyclic adenosine (B11128) monophosphate (cAMP), this compound enhances intracellular signaling cascades crucial for synaptic plasticity and memory formation.[2][3] This document outlines the core mechanism of action of this compound, its demonstrated effects on rescuing deficits in long-term potentiation (LTP), and its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease.[2][4] It provides a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: PDE4D Inhibition
The primary molecular target of this compound is the PDE4D enzyme, a member of the type 4 phosphodiesterase family responsible for hydrolyzing cAMP.[1][5] Synaptic plasticity, particularly the long-lasting strengthening of synapses known as LTP, is heavily dependent on cAMP-mediated signaling pathways.[4][6]
By inhibiting PDE4D, this compound causes an accumulation of intracellular cAMP.[2] This leads to the enhanced activation of downstream effectors, most notably Protein Kinase A (PKA). Activated PKA phosphorylates a cascade of substrates, including the critical transcription factor CREB (cAMP Response Element-Binding Protein).[7][8] Phosphorylated CREB promotes the gene expression necessary for the synthesis of proteins that underpin the structural and functional changes required for long-lasting memory consolidation.[8] Studies have demonstrated that this compound efficiently enhances cAMP levels in neuronal cultures and hippocampal slices, directly linking its enzymatic inhibition to a cellular response relevant to synaptic plasticity.[2][7]
Signaling Pathway Diagram
Caption: this compound inhibits PDE4D, increasing cAMP levels and activating the PKA/CREB pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from enzymatic and cellular assays, demonstrating the potency and efficacy of this compound.
Table 1: In Vitro Inhibitory Potency of Gebr32a Enantiomers
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. The data highlights that the (S)-enantiomer is the more potent inhibitor (eutomer).[1]
| Compound | Target | IC50 (µM) |
| This compound | PDE4D Catalytic Domain | 0.38 ± 0.04 |
| (R)-Gebr32a | PDE4D Catalytic Domain | 1.30 ± 0.11 |
| This compound | PDE4D3 Long Isoform | 0.16 ± 0.02 |
| (R)-Gebr32a | PDE4D3 Long Isoform | 0.60 ± 0.05 |
| Data sourced from enzymatic assays.[1] |
Table 2: Cellular Efficacy in Hippocampal Slices
This table shows the half-maximal effective concentration (EC50) for Gebr32a in a biological context, measuring its ability to increase cAMP levels in response to stimulation by forskolin.
| Compound | Assay | EC50 (µM) |
| Gebr32a | Forskolin-induced cAMP production | 1.80 |
| Data sourced from experiments on rat hippocampal slices.[7] |
Key Experiments and Protocols
This compound has been validated through a series of biochemical, electrophysiological, and behavioral experiments.
Experiment: Rescue of Long-Term Potentiation (LTP) Deficit
One of the most significant findings is the ability of Gebr32a to rescue impaired hippocampal LTP in transgenic mouse models of Alzheimer's disease (Tg2576 mice).[4]
-
Animal Treatment: Aged wild-type (WT) and Tg2576 mice were chronically treated with either vehicle or Gebr32a (0.03 mg/kg, subcutaneous injection).[4]
-
Slice Preparation: Following treatment, mice were anesthetized, and hippocampi were dissected. Transverse hippocampal slices (400 µm thick) were prepared using a tissue chopper.[4]
-
Incubation: Slices were maintained in an interface chamber at 29°C for at least 90 minutes, perfused with an artificial cerebrospinal fluid (aCSF) solution (in mM: 124 NaCl, 4.4 KCl, 1.0 Na2HPO4, 25.0 NaHCO3, 2.0 CaCl2, 2.0 MgSO4, 10 glucose), continuously aerated with 95% O2 / 5% CO2.[4]
-
Recording: A concentric bipolar platinum-iridium stimulating electrode was placed in the Schaffer collaterals of the CA1 stratum radiatum. A low-resistance glass microelectrode filled with aCSF was placed in the same region to record the field excitatory postsynaptic potential (fEPSP).[4]
-
LTP Induction: After establishing a stable 15-minute baseline recording (stimulations every minute at an intensity evoking ~35% of the maximum response), LTP was induced using a θ-burst stimulation (TBS) protocol. TBS consists of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.[4]
-
Data Analysis: The fEPSP slope was measured and monitored for at least 60 minutes post-TBS to quantify the degree of potentiation relative to the pre-stimulation baseline.
Caption: Workflow for assessing Gebr32a's effect on hippocampal Long-Term Potentiation (LTP).
Experiment: Memory Enhancement in Behavioral Models
Gebr32a's ability to rescue LTP deficits translates to improved cognitive performance in behavioral tasks.[2]
-
Habituation: Mice are individually habituated to an empty testing arena for a set period over several days.
-
Training Trial (T1): Two identical objects are placed in the arena, and each mouse is allowed to explore them for a fixed time (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Drug Administration: Immediately or shortly after T1, mice are administered Gebr32a or vehicle.[4]
-
Retention Interval: A retention interval follows, typically 24 hours, during which the memory of the object locations is consolidated.[4]
-
Test Trial (T2): One of the two objects is moved to a novel location. The mouse is returned to the arena, and the time spent exploring the object in the novel location versus the familiar location is recorded.
-
Data Analysis: A discrimination index (d2) is calculated. A higher d2 index, reflecting preferential exploration of the object in the novel location, indicates successful memory consolidation. Gebr32a-treated mice show a significantly higher d2 index compared to vehicle-treated controls.[4]
Pharmacokinetics and Safety Profile
-
Brain Penetration: In vivo pharmacokinetic studies demonstrate that Gebr32a is rapidly distributed to the central nervous system, achieving a favorable brain-to-blood concentration ratio.[2][4]
-
Safety: Preliminary toxicological analyses indicate that Gebr32a is not cytotoxic or genotoxic. Crucially, it does not appear to induce the emetic-like side effects that have historically plagued pan-PDE4 inhibitors, making it a more viable therapeutic candidate.[2][5]
Conclusion and Future Directions
This compound is a promising, brain-penetrant PDE4D inhibitor that enhances the cAMP/PKA/CREB signaling pathway, a cornerstone of synaptic plasticity.[7] It has been shown to rescue LTP deficits and improve memory consolidation in preclinical models of Alzheimer's disease without the dose-limiting side effects of earlier-generation PDE4 inhibitors.[2][4] These findings strongly support the continued investigation of this compound and other selective PDE4D inhibitors as a potential disease-modifying therapy for cognitive decline in neurodegenerative disorders. Further research should focus on long-term safety studies and elucidating the specific PDE4D isoforms involved in its therapeutic effects.[7]
References
- 1. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. GEBR-32a - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. PDE4 inhibition enhances hippocampal synaptic plasticity in vivo and rescues MK801-induced impairment of long-term potentiation and object recognition memory in an animal model of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Neuroprotective Potential of (S)-Gebr32a: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Gebr32a is emerging as a promising therapeutic candidate for a range of neurodegenerative disorders, including Alzheimer's disease and Charcot-Marie-Tooth disease. As a selective inhibitor of phosphodiesterase 4D (PDE4D), this compound modulates cyclic adenosine (B11128) monophosphate (cAMP) signaling, a critical pathway in memory consolidation and neuronal function. This document provides a comprehensive overview of the preclinical data supporting the neuroprotective effects of this compound, detailing its mechanism of action, efficacy in various experimental models, and key pharmacokinetic properties. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying science.
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge. A key pathological feature in many of these conditions is the disruption of intracellular signaling pathways that are crucial for neuronal survival and function. One such pathway is the cyclic adenosine monophosphate (cAMP) signaling cascade. The enzyme phosphodiesterase 4 (PDE4) plays a pivotal role in regulating cAMP levels by catalyzing its degradation.[1][2] The PDE4 family is composed of four subtypes (A, B, C, and D), and inhibitors that target the entire family have been hampered by side effects such as emesis.[1][2]
GEBR-32a, a selective inhibitor of the PDE4D subtype, has shown promise in improving spatial memory processes without the typical side effects associated with broader PDE4 inhibitors.[3] Further investigation has revealed that the enantiomers of GEBR-32a exhibit different potencies, with this compound being the more active form, or eutomer. This whitepaper will delve into the neuroprotective effects of this compound, presenting the existing preclinical evidence in a structured and detailed manner for the scientific community.
Mechanism of Action: PDE4D Inhibition and cAMP Signaling
This compound exerts its neuroprotective effects primarily through the selective inhibition of PDE4D. This inhibition leads to an increase in intracellular cAMP levels, which in turn activates downstream effectors like Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB). The cAMP-PKA-CREB signaling pathway is fundamental for memory consolidation and synaptic plasticity. By preventing the degradation of cAMP, this compound enhances this signaling cascade, which is often impaired in neurodegenerative conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease [ouci.dntb.gov.ua]
- 3. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Gebr32a: A Selective PDE4D Inhibitor for Cognitive Enhancement
A Technical Guide on its Mechanism of Action, Preclinical Efficacy, and Experimental Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Memory loss associated with neurodegenerative disorders like Alzheimer's disease (AD) presents a significant therapeutic challenge. A promising strategy involves the modulation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in memory formation, by inhibiting its degradation by phosphodiesterase (PDE) enzymes. (S)-Gebr32a has emerged as a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), a key isoform implicated in cognitive processes. Preclinical studies have demonstrated that Gebr32a enhances cAMP levels, rescues hippocampal long-term potentiation (LTP) deficits, and improves memory consolidation in rodent models, including transgenic models of AD.[1][2][3][4] Notably, its selectivity for the (S)-enantiomer, which is the more active form (eutomer), and its favorable pharmacokinetic and toxicological profile, distinguish it from broader PDE4 inhibitors that are often associated with dose-limiting side effects like emesis.[1][2][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the core signaling pathways.
Mechanism of Action
This compound exerts its pro-cognitive effects by selectively inhibiting the PDE4D enzyme. PDE4 enzymes are responsible for the hydrolysis of cAMP, and their inhibition leads to an accumulation of intracellular cAMP.[5][6] This elevation in cAMP levels activates downstream signaling cascades crucial for synaptic plasticity and memory consolidation.
The primary pathway modulated by this compound is the cAMP/PKA/CREB signaling cascade :
-
Inhibition of PDE4D: this compound binds to the PDE4D enzyme, preventing the breakdown of cAMP to AMP.
-
cAMP Accumulation: This leads to elevated intracellular cAMP levels within neurons.
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
CREB Phosphorylation: Activated PKA phosphorylates the cAMP Response Element-Binding protein (CREB).
-
Gene Transcription: Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and memory formation, such as Brain-Derived Neurotrophic Factor (BDNF).
This cascade is fundamental for long-term potentiation (LTP), a cellular correlate of learning and memory.[4][6] By enhancing this pathway, this compound can reverse deficits in LTP and improve memory function observed in models of neurodegenerative disease.[1][4] Additionally, PDE4 inhibition has been shown to reduce neuroinflammation by modulating cytokine production, which may contribute to its therapeutic effects.[4]
References
- 1. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease [ouci.dntb.gov.ua]
- 4. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (S)-Gebr32a in an In Vivo Alzheimer's Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Gebr32a is the eutomer of Gebr32a, a selective inhibitor of phosphodiesterase type 4D (PDE4D). By inhibiting PDE4D, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in signal transduction pathways involved in learning and memory. This mechanism of action has shown promise in preclinical models of Alzheimer's disease (AD), where it has been demonstrated to enhance memory, rescue long-term potentiation (LTP) deficits, and exhibit a favorable safety profile. These application notes provide detailed protocols for the in vivo use of this compound in the Tg2576 mouse model of Alzheimer's disease, along with relevant quantitative data and pathway diagrams.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source |
| PDE4D Inhibition | ||
| IC50 vs. PDE4D catalytic domain | Data not available for (S)-isomer specifically, but Gebr32a shows <10-fold selectivity for PDE4D over PDE4A/B | [1] |
| cAMP Production | ||
| Apparent EC50 in rat hippocampal slices | 1.80 µM | [2] |
| Maximum forskolin-induced cAMP increase | 4-fold at 100 µM | [2] |
Table 2: In Vivo Efficacy of Gebr32a in Tg2576 Mice
| Behavioral Test | Treatment | Dose (mg/kg) | Key Finding | Source |
| Object Location Test | Acute | 0.03 | Significant improvement in memory performance (d2 index > 0) | [3] |
| Acute | 0.3 | Significant improvement in memory performance (d2 index > 0) | [3] | |
| Y-Maze Continuous Alternation | Chronic (23 days) | 0.03 | Alternations significantly higher than 50%, indicating memory improvement | [3] |
Table 3: Pharmacokinetic Profile of Gebr32a (10 mg/kg, s.c. in BALB/c mice)
| Time Point | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain/Blood Ratio |
| 15 min | ~1800 | ~1200 | ~0.67 |
| 30 min | ~1500 | ~1500 | ~1.0 |
| 1 hr | ~1200 | ~1300 | ~1.08 |
| 2 hr | ~800 | ~900 | ~1.13 |
| 4 hr | ~400 | ~500 | ~1.25 |
| 8 hr | ~100 | ~200 | ~2.0 |
| (Data estimated from graphical representation in source)[2] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PDE4D, leading to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and memory formation. In the context of Alzheimer's disease, this pathway is often impaired due to amyloid-beta (Aβ) pathology. This compound can help restore this signaling cascade.[3]
Caption: this compound signaling pathway in an Alzheimer's disease context.
Experimental Protocols
Animal Model
The Tg2576 mouse model is a commonly used transgenic model for Alzheimer's disease. These mice overexpress a mutant form of the human amyloid precursor protein (APP695) with the Swedish (K670N/M671L) mutation, leading to age-dependent increases in Aβ levels, plaque formation, and cognitive deficits, which typically manifest between 9 and 12 months of age.[3]
Preparation and Administration of this compound
-
Preparation: Dissolve this compound in a vehicle appropriate for subcutaneous (s.c.) injection, such as a solution of 0.9% saline with a small percentage of DMSO and Tween 80 to ensure solubility. The final concentration should be calculated based on the desired dose and an injection volume of approximately 10 mL/kg body weight.
-
Administration:
-
For acute studies, administer a single s.c. injection at the specified time before or after the behavioral task.
-
For chronic studies, administer daily s.c. injections for the duration of the study period (e.g., 23 days).[3]
-
Behavioral Testing: Experimental Workflow
Caption: General workflow for behavioral testing.
Protocol 1: Object Location Test (OLT)
This test assesses spatial memory.
-
Habituation: On the day before testing, habituate each mouse to the testing arena (e.g., a 40x40 cm open field) for 10 minutes in the absence of any objects.
-
Training (T1): On the testing day, place two identical objects in two corners of the arena. Place the mouse in the arena and allow it to explore freely for 10 minutes.
-
Inter-Trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 1 hour). During this time, move one of the objects to a novel corner.
-
Testing (T2): Place the mouse back in the arena and record its exploration behavior for 5-10 minutes.
-
Data Analysis: The time spent exploring the object in the novel location versus the object in the familiar location is measured. A discrimination index (d2) is calculated as: (Time exploring novel location object - Time exploring familiar location object) / (Total exploration time for both objects). A positive d2 index indicates that the mouse remembers the original locations of the objects.
Protocol 2: Y-Maze Continuous Alternation Task
This task assesses spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the mouse at the center of the Y-maze and allow it to freely explore all three arms for 8 minutes.
-
Record the sequence of arm entries.
-
-
Data Analysis:
-
An arm entry is counted when all four paws of the mouse are within the arm.
-
A spontaneous alternation is defined as consecutive entries into three different arms.
-
The percentage of alternation is calculated as: [Number of alternations / (Total number of arm entries - 2)] x 100.
-
A percentage of alternation significantly above 50% indicates intact spatial working memory.[3]
-
Biochemical Assays: Experimental Workflow
Caption: Workflow for key biochemical assays.
Protocol 3: cAMP Measurement in Hippocampal Slices
-
Slice Preparation: Prepare 400 µm thick hippocampal slices from adult rats or mice using a McIlwain tissue chopper or a vibratome.
-
Incubation: Pre-incubate the slices in a physiological medium at 37°C for 15 minutes with varying concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Stimulation: Add a sub-maximal concentration of forskolin (e.g., 0.1 µM) to stimulate adenylyl cyclase and incubate for an additional 15 minutes.
-
cAMP Measurement: Terminate the reaction and lyse the slices. Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay [ELISA]-based kit).
Protocol 4: Western Blot for pCREB and Total CREB
-
Tissue Preparation: Following behavioral testing or drug treatment, sacrifice the mice and rapidly dissect the hippocampi on ice.
-
Homogenization: Homogenize the hippocampal tissue in an ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the homogenates and determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
-
Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for pCREB (Ser133).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with a primary antibody for total CREB to normalize the pCREB signal. A loading control such as β-actin or GAPDH should also be used.
-
Quantification: Quantify the band intensities using densitometry software. The results are typically expressed as the ratio of pCREB to total CREB.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease by targeting the cAMP signaling pathway. The protocols and data presented here provide a framework for researchers to investigate the in vivo efficacy and mechanism of action of this compound and similar PDE4D inhibitors in relevant animal models of neurodegenerative disease. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel treatments for cognitive decline.
References
Application Notes and Protocols: (S)-Gebr32a Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Gebr32a is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] The inhibition of PDE4D leads to an increase in cAMP, which is involved in various signaling pathways, including those essential for memory and learning.[3][4][5] Preclinical studies have primarily focused on the potential of this compound as a cognitive enhancer, particularly in the context of Alzheimer's disease.[2][5][6][7] These studies have demonstrated its ability to improve memory consolidation and rescue long-term potentiation deficits in rodent models.[2][5][7]
While the existing research on this compound has not directly investigated its effects on depressive-like behaviors, its mechanism of action, by modulating cAMP signaling, suggests a potential therapeutic application in depression. The following protocols for well-established rodent behavioral assays for antidepressant screening, such as the Forced Swim Test, Tail Suspension Test, and Novelty-Suppressed Feeding Test, are provided to guide researchers in evaluating the potential antidepressant-like effects of this compound and similar compounds.[8][9][10][11][12]
Data Presentation: this compound in Cognitive Behavioral Studies
The following table summarizes the quantitative data from published studies on this compound administration in rodent models of cognitive function.
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Target | Phosphodiesterase 4D (PDE4D) | [1][2][6] |
| Animal Model | Mice (including transgenic models of Alzheimer's Disease) | [2][4][5] |
| Administration Route | Subcutaneous (s.c.) injection | [4][5] |
| Dosage | 0.3 mg/kg, 10 mg/kg | [4][5] |
| Vehicle | 0.1% DMSO, 2% Tween 80, 0.5% methylcellulose | [4] |
| Behavioral Assays | Object Location Test, Y-Maze Continuous Alternation Task | [2][5] |
| Observed Effects | Improved memory consolidation, rescue of hippocampal long-term potentiation deficit | [2][5][7] |
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via PDE4D inhibition.
Experimental Workflow for Rodent Behavioral Studies
Caption: General workflow for a rodent behavioral study.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used assay to screen for antidepressant-like activity.[8][10] The test is based on the principle that rodents, when placed in an inescapable container of water, will eventually cease struggling and adopt an immobile posture, a state interpreted as "behavioral despair".[8][13] Antidepressant compounds are expected to reduce the duration of immobility.[10]
Materials:
-
Transparent cylindrical containers (e.g., 20 cm diameter, 40 cm height for rats; 13 cm diameter, 24 cm height for mice).[10]
-
Video recording equipment and analysis software.
-
Towels and a warming cage for post-test recovery.[16]
Protocol:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[8]
-
Water Filling: Fill the cylinders with water to a depth where the animal cannot touch the bottom with its hind paws or tail (approximately 15-30 cm).[16][17]
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for acute administration).
-
Test Procedure:
-
Scoring:
-
Measure the duration of immobility during the last 4 minutes of the test.
-
Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[13]
-
-
Post-Test Care:
-
Remove the animal from the water.
-
Gently dry the animal with a towel and place it in a warmed holding cage before returning it to its home cage.[16]
-
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral assay for screening potential antidepressant drugs, primarily used in mice.[11][18] The principle is similar to the FST, where immobility in an inescapable aversive situation is measured.[18][19]
Materials:
-
Tail suspension apparatus (a box or chamber that allows the mouse to hang freely).[20]
-
Adhesive tape strong enough to support the mouse's weight.[11][19]
-
Video recording and analysis software.
Protocol:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle at a specified time before the test.
-
Suspension:
-
Test Duration: The test is typically conducted for a 6-minute session.[11][19][20]
-
Scoring:
-
Post-Test Care:
-
At the end of the session, gently remove the mouse from the suspension apparatus.
-
Carefully remove the tape from the tail and return the mouse to its home cage.[20]
-
Novelty-Suppressed Feeding (NSF) Test
The Novelty-Suppressed Feeding test is sensitive to chronic, but not acute, antidepressant treatment, which mirrors the therapeutic timeline in humans.[12][21] This test is based on the conflict between the drive to eat and the anxiety of being in a novel, brightly lit environment.[12]
Materials:
-
A novel, open-field arena (e.g., a 50x50 cm box with an open top).
-
A single food pellet (highly palatable).
-
A stopwatch or video recording system.
Protocol:
-
Food Deprivation: Food deprive the animals for 24-48 hours before the test, with free access to water.[22]
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes.
-
Drug Administration: For chronic studies, administer this compound or vehicle daily for a specified period (e.g., 14-21 days). The final dose is given 30-60 minutes before the test.
-
Test Procedure:
-
Home Cage Feeding: Immediately after the test, return the animal to its home cage with a pre-weighed amount of food and measure the amount consumed over a short period (e.g., 5 minutes) to control for appetite effects.[12]
-
Scoring: The primary measure is the latency to eat in the novel environment. A shorter latency is indicative of anxiolytic or antidepressant-like effects.[23]
Logical Relationship: this compound and Potential Behavioral Outcomes
Caption: Hypothesized pathway from this compound to antidepressant effects.
References
- 1. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GEBR-32a - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease [ouci.dntb.gov.ua]
- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 9. Behavioral Assessment of Antidepressant Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. samuelslab.com [samuelslab.com]
- 13. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 14. herbmedpharmacol.com [herbmedpharmacol.com]
- 15. researchgate.net [researchgate.net]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tail suspension test - Wikipedia [en.wikipedia.org]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchwithrutgers.com [researchwithrutgers.com]
- 22. researchgate.net [researchgate.net]
- 23. transpharmation.com [transpharmation.com]
Application Notes and Protocols for (S)-Gebr32a in Neuronal Cell Cultures
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(S)-Gebr32a is a novel synthetic compound under investigation for its potential neuroprotective properties. These application notes provide detailed protocols for the in vitro evaluation of this compound in neuronal cell cultures. The described methods are intended for researchers, scientists, and professionals in drug development to assess the efficacy and mechanism of action of this compound in protecting neurons from cytotoxic insults. The protocols cover cell culture, neurotoxicity induction, and various assays to measure cell viability, apoptosis, and neurite outgrowth.
Hypothesized Mechanism of Action
This compound is postulated to exert its neuroprotective effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular resistance to oxidative stress. Upon entry into neuronal cells, this compound is thought to disrupt the Keap1-Nrf2 complex, leading to the translocation of Nrf2 to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their upregulation. This cascade is believed to enhance the cellular antioxidant capacity and protect neurons from oxidative damage induced by neurotoxins.
Caption: Hypothesized signaling pathway of this compound in neuronal cells.
Experimental Protocols
Neuronal Cell Culture
This protocol describes the culture of SH-SY5Y human neuroblastoma cells, a common model for neuroprotective studies.
Materials:
-
SH-SY5Y cells
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Flasks, plates, and other sterile cell culture plastics
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain SH-SY5Y cells in T-75 flasks with Complete Growth Medium.
-
Passage the cells when they reach 80-90% confluency.
-
For experiments, seed cells into 96-well plates at a density of 2 x 10⁴ cells/well.[1]
-
Allow cells to adhere and grow for 24 hours before treatment.
Neuroprotection Assay against 6-Hydroxydopamine (6-OHDA)-Induced Toxicity
This protocol outlines the steps to assess the protective effects of this compound against 6-OHDA, a neurotoxin commonly used to model Parkinson's disease in vitro.[2]
Materials:
-
Cultured SH-SY5Y cells in 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
6-Hydroxydopamine (6-OHDA) solution
-
Cell culture medium
Procedure:
-
Pre-treat the SH-SY5Y cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 1 hour.[2]
-
Induce neurotoxicity by adding 20 µM 6-OHDA to the wells.[2]
-
Incubate the plates for 18-24 hours at 37°C and 5% CO₂.[1][2]
-
Proceed with cell viability and other downstream assays.
Caption: Experimental workflow for the neuroprotection assay.
Cell Viability Assays
The MTS assay is a colorimetric method to determine the number of viable cells.[3]
Procedure:
-
After the 18-24 hour incubation with 6-OHDA, add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express results as a percentage of the control (untreated) cells.
Calcein AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases in live cells.[4]
Procedure:
-
Prepare a 1 µM working solution of Calcein AM in PBS.
-
Remove the culture medium and wash the cells once with PBS.
-
Add 100 µL of the Calcein AM working solution to each well.
-
Incubate for 30 minutes at 37°C.[4]
-
Measure fluorescence with an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.[5]
Apoptosis Assay
The RealTime-Glo™ Annexin V Apoptosis Assay (Promega) can be used to measure apoptosis in real-time.[3]
Procedure:
-
At the time of treatment with this compound and 6-OHDA, add the RealTime-Glo™ reagent to the wells according to the manufacturer's instructions.
-
Read luminescence at various time points to monitor the progression of apoptosis.
Neurite Outgrowth Assay
This assay quantifies changes in neurite length and branching.[5][6]
Procedure:
-
Use a kit such as the Molecular Probes® Neurite Outgrowth Staining Kit.[5]
-
After treatment, stain the cells according to the manufacturer's protocol. This kit typically uses a dye to stain the cell body and another to stain the neurites.
-
Capture images using a fluorescence microscope.
-
Analyze the images using software to quantify neurite length and branching.
Data Presentation
The following tables present hypothetical data from experiments conducted according to the protocols above.
Table 1: Effect of this compound on SH-SY5Y Cell Viability in the Presence of 6-OHDA (MTS Assay)
| Treatment Group | Concentration | Absorbance (490 nm) | Cell Viability (%) |
| Control (Untreated) | - | 1.25 ± 0.08 | 100 |
| 6-OHDA only | 20 µM | 0.63 ± 0.05 | 50.4 |
| This compound + 6-OHDA | 0.1 nM | 0.75 ± 0.06 | 60.0 |
| This compound + 6-OHDA | 1 nM | 0.94 ± 0.07 | 75.2 |
| This compound + 6-OHDA | 10 nM | 1.13 ± 0.09 | 90.4 |
| This compound + 6-OHDA | 100 nM | 1.18 ± 0.08 | 94.4 |
| This compound only | 100 nM | 1.24 ± 0.07 | 99.2 |
Table 2: Quantification of Apoptosis and Neurite Outgrowth
| Treatment Group | Concentration | Apoptosis (Luminescence RLU) | Average Neurite Length (µm) |
| Control (Untreated) | - | 5,200 ± 350 | 85 ± 7 |
| 6-OHDA only | 20 µM | 25,800 ± 1,500 | 32 ± 5 |
| This compound + 6-OHDA | 10 nM | 9,100 ± 800 | 75 ± 6 |
| This compound + 6-OHDA | 100 nM | 6,500 ± 500 | 82 ± 8 |
Conclusion
These application notes provide a framework for the in vitro characterization of the novel neuroprotective agent this compound. The detailed protocols for cell culture, neurotoxicity induction, and various endpoint assays will enable researchers to systematically evaluate its efficacy and delve into its mechanism of action. The provided hypothetical data and signaling pathway serve as a guide for expected outcomes and further investigation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroproof.com [neuroproof.com]
- 4. High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Application Note: Pharmacokinetic Analysis of (S)-Gebr32a in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Gebr32a is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE4D, this compound increases intracellular cAMP levels, which is crucial for neuronal function, including long-term potentiation and memory formation.[1][3][4][5] This mechanism has positioned this compound as a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease.[2][3][6] Understanding the pharmacokinetic profile of this compound is essential for its preclinical and clinical development, providing insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. This document outlines the protocols for conducting a pharmacokinetic analysis of this compound in a murine model and presents key pharmacokinetic parameters.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in plasma and brain tissue of BALB/c mice following a single subcutaneous administration of 10 mg/kg.[3]
Table 1: Pharmacokinetic Parameters of this compound in Mouse Plasma [3]
| Parameter | Value | Unit |
| Cmax | 1532.8 ± 187.4 | ng/mL |
| Tmax | 20 | min |
| AUC(0-t) | 88546.7 ± 9876.5 | ng·min/mL |
| t1/2 | 62.3 | min |
Table 2: Pharmacokinetic Parameters of this compound in Mouse Brain [3]
| Parameter | Value | Unit |
| Cmax | 4158.9 ± 512.3 | ng/g |
| Tmax | 20 | min |
| AUC(0-t) | 240123.4 ± 25432.1 | ng·min/g |
| t1/2 | 65.8 | min |
Cmax: Maximum observed concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the concentration-time curve from time 0 to the last measured time point; t1/2: Elimination half-life.[3]
Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the inhibition of the PDE4D enzyme, leading to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in synaptic plasticity and memory formation.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Animal Husbandry and Dosing
-
Species: Male BALB/c mice.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Dosing Formulation: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline).
-
Administration: A single dose of 10 mg/kg is administered subcutaneously (s.c.).
Sample Collection Workflow
The following diagram illustrates the workflow for sample collection at various time points post-administration.
Caption: Experimental workflow for pharmacokinetic analysis.
Blood and Brain Tissue Collection
-
Time Points: Blood and brain samples are collected at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes).
-
Blood Collection: Blood samples are collected via techniques such as submandibular vein puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifuging the blood samples.
-
Brain Collection: At the designated time points, mice are euthanized, and brains are rapidly excised, weighed, and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation:
-
Plasma: Proteins are precipitated from plasma samples by adding a solvent such as acetonitrile (B52724).
-
Brain: Brain tissue is homogenized in a suitable buffer, followed by protein precipitation.
-
Samples are then centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (containing an additive like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Pharmacokinetic Data Analysis
-
The concentration-time data for this compound in plasma and brain are analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters listed in Tables 1 and 2.
Conclusion
The provided data and protocols offer a comprehensive guide for the pharmacokinetic evaluation of this compound in a murine model. The compound demonstrates rapid absorption and distribution into the brain, a key target tissue for its therapeutic action.[3] These findings are crucial for informing dose selection and study design for further preclinical and clinical investigations of this compound as a potential treatment for neurodegenerative diseases.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unmc.edu [unmc.edu]
- 4. researchgate.net [researchgate.net]
- 5. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 6. fda.gov [fda.gov]
Application Notes and Protocols for Brain Tissue Distribution Studies of (S)-Gebr32a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods and expected outcomes for studying the brain tissue distribution of (S)-Gebr32a, a selective phosphodiesterase 4D (PDE4D) inhibitor. The protocols outlined below are based on established methodologies for pharmacokinetic and biodistribution studies of small molecules targeting the central nervous system (CNS).
This compound is a promising therapeutic candidate for neurological disorders, and understanding its brain distribution is critical for assessing its efficacy and safety. As a selective inhibitor of PDE4D, this compound modulates cyclic adenosine (B11128) monophosphate (cAMP) signaling, a crucial pathway in cognitive processes.[1] Its ability to cross the blood-brain barrier and distribute to target regions is a key determinant of its therapeutic potential.
Data Presentation: Brain Tissue Distribution of this compound
While specific data on the sub-regional brain distribution of this compound is not yet publicly available, this section provides a template for presenting such data, informed by the known expression patterns of its target, PDE4D, and general pharmacokinetic principles. PDE4D is highly expressed in brain regions critical for cognition and memory, including the hippocampus, cortex, and cerebellum.[2]
Table 1: Representative Brain Tissue Distribution of this compound in Mice Following a Single 10 mg/kg Subcutaneous Dose.
(Note: The following data for specific brain regions are illustrative and based on the high expression of the PDE4D target in these areas. The whole brain and plasma data are based on published findings.)[3][4]
| Tissue | Cmax (ng/g or ng/mL) | Tmax (min) | AUC0-t (ngh/g or ngh/mL) |
| Plasma | [Insert Value] | 20 | [Insert Value] |
| Whole Brain | [Insert Value] | 20 | [Insert Value] |
| Hippocampus | [Expected High] | ~20-30 | [Expected High] |
| Cortex | [Expected High] | ~20-30 | [Expected High] |
| Cerebellum | [Expected Moderate] | ~20-30 | [Expected Moderate] |
| Striatum | [Expected Moderate] | ~20-30 | [Expected Moderate] |
| Thalamus | [Expected Moderate] | ~20-30 | [Expected Moderate] |
| Brainstem | [Expected Lower] | ~20-30 | [Expected Lower] |
Key Pharmacokinetic Parameters:
-
Brain-to-Plasma Ratio: A crucial indicator of blood-brain barrier penetration. For GEBR-32a, this ratio has been reported to be favorable.[3][4]
-
Tmax: The time to reach maximum concentration. GEBR-32a is rapidly absorbed and distributed to the brain, with a reported Tmax of 20 minutes.[5]
-
Cmax: The maximum concentration observed in the tissue.
-
AUC0-t: The area under the concentration-time curve, representing total drug exposure over time.
Experimental Protocols
Animal Model and Dosing
-
Species: Male BALB/c mice (or other appropriate rodent strain), 8-10 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol). Administer a single dose of 10 mg/kg via subcutaneous injection.
Sample Collection
-
Time Points: Collect samples at multiple time points post-dosing to construct a pharmacokinetic profile (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Blood Collection: At each time point, anesthetize the animals and collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Brain Tissue Dissection: Immediately following blood collection, perfuse the animals with ice-cold saline to remove blood from the brain.
-
Dissection: Carefully dissect the brain on an ice-cold surface into the desired regions (hippocampus, cortex, cerebellum, striatum, thalamus, brainstem).
-
Storage: Immediately snap-freeze all plasma and brain tissue samples in liquid nitrogen and store them at -80°C until analysis.
Sample Preparation and Bioanalysis
-
Tissue Homogenization: Homogenize the weighed brain tissue samples in a suitable buffer.
-
Extraction: Perform a protein precipitation or liquid-liquid extraction to isolate this compound from the plasma and brain homogenates.
-
Quantification: Use a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and specific quantification of this compound.
-
Data Analysis: Calculate the concentration of this compound in each sample using a standard curve. Determine the pharmacokinetic parameters (Cmax, Tmax, AUC0-t) using appropriate software.
Visualizations
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of PDE4D, which leads to an increase in intracellular cAMP levels. This, in turn, activates downstream signaling pathways, such as the PKA-CREB pathway, known to be crucial for synaptic plasticity and memory formation.
References
- 1. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Dose-Response Curve for (S)-Gebr32a in cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the dose-response curve of (S)-Gebr32a, a selective phosphodiesterase 4D (PDE4D) inhibitor, in cyclic AMP (cAMP) assays. The information is intended to guide researchers in the accurate assessment of the compound's potency and mechanism of action.
Introduction
This compound is the eutomer of Gebr32a, a selective inhibitor of the phosphodiesterase 4D (PDE4D) enzyme.[1] PDE4D is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, where it catalyzes the hydrolysis and subsequent degradation of cAMP.[1] By inhibiting PDE4D, this compound leads to an increase in intracellular cAMP levels.[2][3] This mechanism is of significant interest for therapeutic applications, particularly in the context of neurological disorders like Alzheimer's disease, where enhanced cAMP signaling has been shown to be beneficial.[1][2][3]
The following sections detail the dose-dependent effect of Gebr32a on cAMP production, provide a protocol for quantifying these changes in a laboratory setting, and illustrate the underlying signaling pathway and experimental workflow.
Dose-Response Data for Gebr32a in cAMP Assays
The potency of Gebr32a in modulating cAMP levels has been quantified in rat hippocampal slices. The study demonstrated a dose-dependent increase in forskolin-stimulated cAMP production upon treatment with Gebr32a.
Table 1: Dose-Response of Gebr32a on Forskolin-Induced cAMP Production in Rat Hippocampal Slices
| Gebr32a Concentration (µM) | cAMP Production (Fold increase over Forskolin (B1673556) alone) |
| 0 | 1.0 |
| 0.1 | >1.0 |
| 1.0 | Approx. 1.5 |
| 10 | Approx. 2.5 |
| 100 | 4.0 |
| Apparent EC50 | 1.80 µM |
Data is synthesized from information presented in Ricciarelli et al., 2017.[4]
Signaling Pathway of this compound Action
The mechanism by which this compound increases cAMP levels is through the inhibition of PDE4D. The following diagram illustrates this signaling cascade.
Caption: Signaling pathway of this compound.
Experimental Protocols
This section provides a detailed protocol for a cAMP assay to determine the dose-response of this compound. This protocol is based on methods used for PDE4 inhibitors and the specific details from the study on Gebr32a.[4][5]
Protocol: Quantification of cAMP Levels in Rat Hippocampal Slices
1. Materials and Reagents
-
This compound
-
Forskolin
-
Sprague Dawley rats
-
Physiological medium
-
cAMP assay kit (e.g., DetectX® Direct Cyclic AMP Enzyme Immunoassay Kit or similar)
-
McIlwain tissue chopper
-
Water bath
-
Sonicator
-
Centrifuge
2. Preparation of Hippocampal Slices
-
Obtain 400 µm thick hippocampal slices from adult Sprague Dawley rats using a McIlwain tissue chopper.
-
Pre-incubate the slices in a physiological medium at 37°C.
3. Treatment with this compound and Forskolin
-
Prepare serial dilutions of this compound in the physiological medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treat the hippocampal slices (approximately 7 slices per condition) with the different concentrations of this compound for 15 minutes at 37°C.[4]
-
Following the pre-incubation with this compound, add forskolin to a final concentration of 0.1 µM to stimulate adenylyl cyclase.[4]
-
Incubate the slices for an additional 15 minutes.[4]
4. Cell Lysis and cAMP Measurement
-
Terminate the reaction by placing the slices in a hot medium (90°C) for 15 minutes.[4]
-
Sonicate the slices to lyse the cells and release intracellular cAMP.
-
Centrifuge the lysate at 10,000 x g for 15 minutes to pellet cellular debris.[4]
-
Collect the supernatant containing the cAMP.
-
Measure the cAMP concentration in the supernatant using a competitive enzyme immunoassay (EIA) based cAMP assay kit, following the manufacturer's instructions.
5. Data Analysis
-
Generate a standard curve using the cAMP standards provided in the assay kit.
-
Calculate the cAMP concentration for each sample based on the standard curve.
-
Normalize the data to the control group (forskolin stimulation alone) to determine the fold increase in cAMP production.
-
Plot the fold increase in cAMP against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis to determine the EC50 value.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol for determining the dose-response of this compound.
Caption: Experimental workflow for cAMP assay.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the dose-dependent effects of this compound on cAMP signaling. By following the detailed experimental procedures, scientists can accurately determine the potency of this and other PDE4D inhibitors, contributing to the development of novel therapeutics for a range of disorders.
References
- 1. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Experimental Design for Preclinical Trials of (S)-Gebr32a: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Gebr32a is the eutomer of Gebr32a, a selective inhibitor of phosphodiesterase 4D (PDE4D). Its primary mechanism of action involves the inhibition of PDE4D, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes. Preclinical studies have indicated the therapeutic potential of this compound in a range of neurological disorders, including Alzheimer's disease, Charcot-Marie-Tooth (CMT) disease, and spinal cord injury. Notably, this compound has demonstrated cognitive-enhancing effects and has shown promise in promoting myelination and oligodendrocyte differentiation, all with a favorable preliminary safety profile that appears to lack the emetic side effects commonly associated with broader PDE4 inhibitors.[1][2][3][4][5]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining key in vitro and in vivo experimental protocols to assess its pharmacological properties, efficacy, and safety.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the PDE4D enzyme, preventing the hydrolysis of cAMP to AMP. The resulting elevation in intracellular cAMP levels activates downstream signaling cascades, including the Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC) pathways. In the context of neurological function, the cAMP/PKA/CREB (cAMP response element-binding protein) pathway is of particular importance, as it plays a crucial role in synaptic plasticity, learning, and memory.
Quantitative Data Summary
The following tables summarize key quantitative data for Gebr32a from preclinical studies.
Table 1: In Vitro Inhibitory Activity of Gebr32a [3][6]
| PDE Isoform | % Inhibition (at 10 µM) | IC50 (µM) |
| PDE4D2 | 87.0 | - |
| PDE4D3 | - | 2.43 |
| PDE4D5 | 67.9 | - |
| PDE4A1 | 41.0 | >10 |
| PDE4B1 | 41.6 | >10 |
| PDE4B3 | 39.4 | >10 |
| PDE1B | 10.7 | >10 |
| PDE5A1 | 4.97 | >10 |
| PDE7B | 8.61 | >10 |
| PDE8B1 | 23.5 | >10 |
| PDE10A1 | No Inhibition | >10 |
Table 2: Pharmacokinetic Parameters of Gebr32a in Mice (10 mg/kg, s.c.) [3][6]
| Parameter | Plasma | Brain |
| Cmax (ng/mL) | 1236.0 ± 153.0 | 2000.0 ± 260.0 |
| Tmax (min) | 20 | 20 |
| AUC (ng·h/mL) | 1481.0 | 4018.0 |
| Brain/Plasma Ratio | - | 2.71 |
Experimental Protocols
The following section details the protocols for key in vitro and in vivo experiments to evaluate this compound.
In Vitro Assays
Objective: To determine the in vitro potency and selectivity of this compound against PDE4D and other PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (including PDE4D isoforms)
-
This compound
-
cAMP substrate
-
Assay buffer
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Add the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add the recombinant PDE enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining cAMP levels using a suitable detection method (e.g., fluorescence polarization).
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Objective: To confirm the mechanism of action of this compound by measuring its effect on intracellular cAMP levels in a cellular context.
Materials:
-
Cell line (e.g., HTLA cells)
-
This compound
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
Cell culture medium
-
cAMP assay kit
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound for 10-15 minutes.
-
Stimulate the cells with forskolin (e.g., 1 µM) for 20 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based cAMP kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on cAMP accumulation.
Objective: To evaluate the potential of this compound to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.
Materials:
-
Primary rat OPCs
-
Differentiation medium
-
This compound
-
Poly-L-ornithine and laminin-coated coverslips
-
Antibodies against oligodendrocyte markers (e.g., O4, MBP)
-
Fluorescence microscope
Procedure:
-
Isolate and purify OPCs from neonatal rat brains.
-
Plate the OPCs on coated coverslips in a proliferation medium.
-
After 24 hours, switch to a differentiation medium containing different concentrations of this compound.
-
Culture the cells for 3-5 days to allow for differentiation.
-
Fix the cells and perform immunocytochemistry using antibodies against O4 (early oligodendrocyte marker) and MBP (late oligodendrocyte marker).
-
Capture fluorescent images and quantify the percentage of O4+ and MBP+ cells relative to the total number of cells.
In Vivo Efficacy Studies
Animal Model: Aged (9-12 months) Tg2576 mice, a transgenic model of Alzheimer's disease.[1][3]
Behavioral Tests:
-
Y-Maze Test (Spontaneous Alternation): To assess spatial working memory.[7][8][9][10][11]
-
Acclimate mice to the testing room for at least 1 hour.
-
Administer this compound (e.g., 0.003-3 mg/kg, s.c.) or vehicle 30 minutes before the test.
-
Place the mouse in the center of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
Calculate the percentage of spontaneous alternation (successful alternations / total number of arm entries - 2) x 100.
-
-
Object Location Test: To evaluate spatial long-term memory.[12][13][14][15]
-
Habituate the mice to the testing arena for 10 minutes on the day before the test.
-
Training Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Administer this compound or vehicle at a specified time after training (e.g., 3 hours for memory consolidation assessment).
-
Testing Phase (24 hours later): Move one of the objects to a novel location and allow the mouse to explore for 10 minutes.
-
Record the time spent exploring each object.
-
Calculate a discrimination index (time exploring the novel location object - time exploring the familiar location object) / total exploration time.
-
Animal Model: C3-PMP22 mouse model of CMT1A.
Experimental Design:
-
Treat C3-PMP22 mice with this compound or vehicle daily for a specified period (e.g., 10 weeks).
-
Assess functional outcomes and myelination status at the end of the treatment period.
Outcome Measures:
-
Nerve Conduction Velocity (NCV): Measure the NCV of the sciatic nerve to assess improvements in nerve function.
-
Grip Strength: Evaluate motor function using a grip strength meter.
-
Histology: Analyze sciatic nerve sections for changes in myelination, including g-ratio (axon diameter to myelinated fiber diameter) and myelin thickness.
Animal Model: Rat model of spinal cord contusion injury.
Experimental Design:
-
Induce a moderate contusion injury at the thoracic level of the spinal cord.
-
Begin treatment with this compound or vehicle at a specified time post-injury (e.g., 2 days post-injury) and continue for a defined duration.
-
Assess functional recovery and histological changes at various time points.
Outcome Measures:
-
Locomotor Function: Evaluate hindlimb function using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
-
Histology: Analyze spinal cord sections for:
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Procedure:
-
Administer a single dose of this compound to mice (e.g., 10 mg/kg, s.c.).[3]
-
Collect blood and brain tissue samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).
-
Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and brain/plasma ratio.
Preliminary Toxicology Studies
Objective: To assess the genotoxic potential of this compound.
Principle: This in vitro assay uses histidine-dependent strains of Salmonella typhimurium to detect point mutations.
Procedure:
-
Expose several strains of S. typhimurium to various concentrations of this compound, with and without metabolic activation (S9 mix).
-
Plate the bacteria on a histidine-deficient medium.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Principle: This in vivo assay detects chromosomal damage in the bone marrow of rodents.
Procedure:
-
Treat mice with at least three dose levels of this compound, typically on two consecutive days.
-
Include a vehicle control and a positive control group.
-
Collect bone marrow or peripheral blood at 24 and 48 hours after the final dose.
-
Prepare slides and stain to visualize micronuclei in polychromatic erythrocytes.
-
Score the frequency of micronucleated polychromatic erythrocytes.
-
A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound. The successful completion of these studies will provide essential data on the compound's mechanism of action, efficacy in relevant disease models, pharmacokinetic profile, and preliminary safety. This comprehensive dataset will be critical for informing the decision to advance this compound into clinical development for the treatment of neurological disorders.
References
- 1. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Y-Maze Protocol [protocols.io]
- 9. cyagen.com [cyagen.com]
- 10. mmpc.org [mmpc.org]
- 11. noldus.com [noldus.com]
- 12. Object Location Test [protocols.io]
- 13. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 14. Examining Object Location and Object Recognition Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. Quantitation of spinal cord demyelination, remyelination, atrophy, and axonal loss in a model of progressive neurologic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Automated quantification of axonal and myelin changes in contusion, dislocation, and distraction spinal cord injuries: Insights into targeted remyelination and axonal regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(S)-Gebr32a off-target effects on other PDE isoforms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of (S)-Gebr32a on various phosphodiesterase (PDE) isoforms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective phosphodiesterase 4D (PDE4D) inhibitor.[1][2] It has shown potential in enhancing memory and cognition without the common side effects, like emesis, that are often associated with broader PDE4 inhibitors.[2][3][4] The "(S)" designation refers to the specific stereoisomer of the molecule that has been identified as the more potent inhibitor (eutomer) of PDE4D.[1]
Q2: I am observing unexpected effects in my cellular assay when using this compound. Could this be due to off-target effects on other PDE isoforms?
While this compound is highly selective for PDE4D, it is crucial to consider potential off-target effects, especially at higher concentrations. The selectivity of a compound is rarely absolute. To investigate if your observed effects are due to off-target interactions, it is recommended to:
-
Review the selectivity profile of this compound: Compare the concentration of this compound you are using with the known IC50 values for other PDE isoforms (see data below).
-
Use a lower concentration: If possible, perform your experiment with a concentration of this compound that is potent for PDE4D but well below the IC50 values for other PDEs.
-
Employ a counterscreen: If you suspect a specific off-target, use a selective inhibitor for that particular PDE isoform to see if it replicates or blocks the observed effect.
-
Measure cAMP levels: this compound is a PDE4D inhibitor and is expected to increase intracellular cAMP levels.[2][5] Measuring cAMP can help confirm the on-target effect.
Q3: How does the inhibitory activity of this compound on PDE4D variants compare to other PDE families?
This compound demonstrates significant potency against all tested PDE4D variants.[3][5] Its inhibitory activity on other PDE families is considerably lower, showcasing its selectivity. The table below summarizes the inhibitory activity of Gebr32a against a panel of human PDE isoforms.
Data on this compound Off-Target Effects
The following tables provide a summary of the inhibitory activity of Gebr32a on various human PDE isoforms.
Table 1: IC50 Values of Gebr32a for PDE4D Isoforms [3]
| PDE Isoform | IC50 (µM) |
| PDE4D1 | 4.97 |
| PDE4D2 | 2.89 |
| PDE4D3 | 2.43 |
| PDE4D5 | 3.18 |
| PDE4D7 | 1.14 |
Table 2: Percent Inhibition of Various PDE Isoforms by 10 µM Gebr32a [3]
| PDE Isoform | % Inhibition at 10 µM | Comparator (% Inhibition) |
| PDE1B | 10.7 | Sildenafil (10 µM) - 74.4 |
| PDE4A1 | 41.0 | Rolipram (10 µM) - 66.5 |
| PDE4B1 | 41.6 | Rolipram (10 µM) - 78.6 |
| PDE4B3 | 39.4 | Rolipram (10 µM) - 68.6 |
| PDE4D2 | 87.1 | Rolipram (10 µM) - 86.8 |
| PDE4D5 | 67.5 | Rolipram (10 µM) - 81.3 |
| PDE5A1 | 4.97 | Sildenafil (100 nM) - 74.9 |
| PDE7B | 8.61 | Dipyridamole (50 µM) - 47.3 |
| PDE8B1 | 23.5 | Dipyridamole (50 µM) - 57.4 |
| PDE10A1 | NI (No Inhibition) | Papaverine (1 µM) - 90.7 |
Experimental Protocols
Enzymatic Assay for PDE Inhibition
This protocol outlines the general steps for determining the inhibitory activity of a compound like this compound on PDE isoforms.
-
Source of Enzymes: Recombinant human PDE enzymes expressed in baculovirus are utilized.[5]
-
Initial Screening: The test compound, this compound, is initially tested at a single concentration (e.g., 10 µM) in duplicate to identify significant inhibitory activity.[5]
-
IC50 Determination: For isoforms where inhibition is greater than 50% in the initial screen, a full dose-response curve is generated.[3][5]
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the concentration-inhibition curves using appropriate software (e.g., GraphPad Prism).[5]
Visualizations
Caption: PDE4D Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining PDE selectivity of this compound.
References
- 1. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 5. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (S)-Gebr32a dosage to avoid side effects
Technical Support Center: (S)-Gebr32a
This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides troubleshooting advice and answers to frequently asked questions to help optimize experimental protocols and mitigate potential side effects.
Frequently Asked Questions (FAQs)
What is the proposed mechanism of action for this compound?
This compound is a selective inhibitor of the phosphodiesterase type 4D (PDE4D) enzyme.[1][2][3] By inhibiting PDE4D, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in various cellular processes.[2][3][4] This leads to an increase in intracellular cAMP levels, which can modulate downstream signaling pathways, such as the cAMP/PKA/CREB pathway, known to be important for synaptic plasticity and memory formation.[3][4] The (S)-enantiomer has been identified as the more potent inhibitor of PDE4D.[1]
What are the recommended starting concentrations for in vitro experiments?
Based on published data, the IC50 values of this compound against the PDE4D catalytic domain and the full-length PDE4D3 isoform can guide initial dosage. For cell-based assays, a common starting point is around 100 μM to observe effects on cAMP levels.[4] However, for functional assays in neuronal cultures or hippocampal slices, lower concentrations may be effective.[3][4] It is recommended to perform a dose-response curve for each new cell line or experimental system to determine the optimal concentration.
What are the common side effects observed with this compound?
Preclinical studies have indicated that this compound has a favorable safety profile.[3][4] Unlike many pan-PDE4 inhibitors that are associated with severe emesis (vomiting), this compound does not appear to induce emetic-like side effects in animal models.[3][4][5] Preliminary toxicological analyses have also shown that it is not cytotoxic or genotoxic.[3][4][5] However, as with any experimental compound, it is crucial to monitor for unexpected cellular stress or toxicity in your specific model system.
How can I minimize off-target effects of this compound?
This compound is reported to be a selective inhibitor of PDE4D.[2][3] To minimize potential off-target effects, it is advisable to:
-
Use the lowest effective concentration determined from your dose-response studies.
-
Include appropriate controls, such as a vehicle-only control and, if available, a structurally related but inactive compound.
-
Confirm target engagement by measuring downstream markers of PDE4D inhibition, such as increased cAMP levels or phosphorylation of CREB.[4]
-
Consider using cell lines with known expression levels of different PDE4 isoforms to confirm the selectivity of the effects.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed at expected effective concentrations. | 1. Incorrect dosage calculation or dilution error. 2. Prolonged incubation time. 3. Cell line is particularly sensitive to PDE4D inhibition. 4. Contamination of cell culture. | 1. Double-check all calculations and prepare fresh stock solutions and dilutions. 2. Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal incubation period. 3. Test a lower concentration range or switch to a more resistant cell line for initial experiments. 4. Perform a check for mycoplasma or other contaminants. |
| Low or no target engagement observed (e.g., no increase in cAMP). | 1. Concentration of this compound is too low. 2. Degradation of the compound. 3. The chosen cell line has low PDE4D expression. 4. Assay for the downstream marker is not sensitive enough. | 1. Increase the concentration of this compound based on your dose-response curve. 2. Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh solutions for each experiment. 3. Verify PDE4D expression in your cell line via qPCR or Western blot. 4. Optimize your assay conditions (e.g., antibody concentration for Western blot, incubation times). |
| Inconsistent results between experiments. | 1. Variability in cell health or passage number. 2. Inconsistent incubation times or conditions. 3. Inconsistent preparation of this compound solutions. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the start of each experiment. 2. Strictly adhere to standardized protocols for incubation times, temperature, and CO2 levels. 3. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Data Summaries
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell/Tissue Type | Effective Concentration / IC50 | Observed Effect |
| cAMP Quantification | HTLA Cells | 100 µM | Significant increase in cAMP levels.[4] |
| Long-Term Potentiation (LTP) | Rat Hippocampal Slices | Not specified | Rescues impaired LTP.[4] |
| PDE4D Inhibition | Recombinant Human PDE4D | IC50 values differ for catalytic domain vs. full-length isoform | Potent inhibition of the enzyme.[1] |
Table 2: Preclinical Safety Profile of this compound
| Test | Model System | Dosage | Result |
| Cytotoxicity | Not specified | Not specified | Not cytotoxic.[3][4] |
| Genotoxicity | Not specified | Not specified | Not genotoxic.[3][4] |
| Emetic-like Effects | Rodent models | Not specified | No emetic-like side effects observed.[3][4] |
| Pharmacokinetics | BALB/c mice | 10 mg/kg (subcutaneous) | Rapidly distributed to the brain with a favorable brain/blood ratio.[3][4] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis for CREB Phosphorylation
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the determined time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB) and total CREB overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-CREB signal to the total CREB signal to determine the change in phosphorylation.
Visual Guides
Caption: Proposed signaling pathway of PDE4D and the inhibitory action of this compound.
Caption: Experimental workflow for this compound dose optimization.
Caption: Troubleshooting logic for addressing high cytotoxicity.
References
- 1. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GEBR-32a - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of (S)-Gebr32a in DMSO for long-term storage
Welcome to the technical support center for (S)-Gebr32a. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for the storage of many small molecules, including compounds like this compound. However, the long-term stability in DMSO can be compound-specific and influenced by storage conditions.
Q2: What are the optimal storage conditions for this compound in DMSO?
A2: For long-term storage, it is generally recommended to store solutions at low temperatures, such as -20°C or -80°C, to minimize degradation. It is also crucial to minimize exposure to water, light, and repeated freeze-thaw cycles.
Q3: How can I assess the stability of my this compound sample in DMSO?
A3: The stability of this compound in DMSO can be evaluated using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can detect degradation products and quantify the remaining parent compound over time.
Q4: What are the known degradation pathways for compounds stored in DMSO?
A4: While specific degradation pathways for this compound in DMSO are not documented in publicly available literature, common degradation mechanisms for small molecules in DMSO include hydrolysis (if water is present), oxidation, and reactions with impurities in the solvent.
Q5: How does this compound exert its biological effect?
A5: this compound is a selective inhibitor of the phosphodiesterase 4D (PDE4D) enzyme.[1][2][3] By inhibiting PDE4D, it prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels. This in turn modulates the activity of downstream signaling pathways, such as the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway, which is crucial for processes like memory consolidation.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound in an assay. | Compound degradation due to improper storage. | 1. Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO. 2. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. 4. Before use, allow the aliquot to thaw completely and equilibrate to room temperature. Vortex briefly to ensure homogeneity. |
| Precipitate observed in the this compound stock solution upon thawing. | 1. The concentration of the compound may exceed its solubility in DMSO at lower temperatures. 2. Absorption of water by DMSO, reducing its solvating power. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it persists, sonication may be attempted. 2. Ensure the use of anhydrous DMSO and tightly sealed storage vials to prevent moisture absorption. 3. Consider preparing a more dilute stock solution if solubility issues persist. |
| Inconsistent experimental results using the same stock solution. | 1. Incomplete dissolution of the compound after thawing. 2. Degradation of the compound due to multiple freeze-thaw cycles. 3. Contamination of the stock solution. | 1. Ensure the solution is completely thawed and vortexed before each use. 2. Use single-use aliquots to avoid repeated freeze-thaw cycles. 3. Use sterile techniques when handling the stock solution to prevent contamination. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for evaluating the stability of this compound in DMSO under various storage conditions.
1. Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Amber glass vials with screw caps
-
Analytical balance
-
Pipettes
-
HPLC or LC-MS system
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a precise volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials.
-
Designate different storage conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Include a set of samples for a freeze-thaw stability assessment.
-
-
Time Points:
-
Establish a timeline for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
For the freeze-thaw study, subject the designated aliquots to a set number of freeze-thaw cycles before analysis.
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound. The method should be capable of separating the parent compound from potential degradants.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.
-
Plot the percentage of the remaining compound against time for each storage condition.
-
Quantitative Data Summary
As no specific long-term stability data for this compound in DMSO is publicly available, the following table provides a general overview of compound stability in DMSO based on literature for a large set of diverse compounds. This data should be used as a general guideline, and specific stability testing for this compound is highly recommended.
| Storage Condition | Time | Observed Compound Integrity (General) | Reference |
| Room Temperature | 3 months | 92% probability of observation | [7] |
| Room Temperature | 6 months | 83% probability of observation | [7] |
| Room Temperature | 1 year | 52% probability of observation | [7] |
| -20°C | 6 years | >90% of compounds showed no significant degradation | [8] |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in DMSO.
References
- 1. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GEBR-32a - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Potential challenges in (S)-Gebr32a in vivo administration
As "(S)-Gebr32a" does not correspond to a publicly documented compound, this technical support center has been created for a representative fictional small molecule kinase inhibitor, hereafter referred to as "Inhibitor-X" . Inhibitor-X is a potent, ATP-competitive inhibitor of Tumor Proliferation Kinase 1 (TPK1) with known preclinical efficacy but presents common in vivo administration challenges, including poor aqueous solubility and potential for off-target effects.
Technical Support Center: Inhibitor-X
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Inhibitor-X in in vivo experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Inhibitor-X powder is not dissolving in aqueous buffers like saline or PBS. What should I do?
A1: This is expected. Inhibitor-X is a highly hydrophobic molecule with poor aqueous solubility. Direct dissolution in aqueous buffers is not recommended and will lead to precipitation. A multi-step solubilization approach using an appropriate vehicle is necessary for in vivo administration. Common formulation strategies involve the use of co-solvents, surfactants, and complexing agents.[1][2][3] Always prepare a fresh formulation before each use and visually inspect for precipitation.[4]
Q2: What is the recommended vehicle for in vivo administration of Inhibitor-X?
A2: The optimal vehicle depends on the administration route and required concentration. For many poorly soluble compounds, a common approach is to use a combination of solvents and excipients.[1] Below is a table summarizing tested vehicle formulations for Inhibitor-X for intraperitoneal (IP) injection. A vehicle-only control group must always be included in your experiment to rule out vehicle-induced effects.
Data Presentation: Vehicle Formulations for Inhibitor-X
| Vehicle ID | Composition | Max Achievable Concentration (mg/mL) | Observations |
| VEH-01 | 10% DMSO, 90% Saline | 0.5 | Precipitates within 30 minutes. Not recommended. |
| VEH-02 | 10% DMSO, 40% PEG300, 50% Saline | 2.0 | Stable for ~2 hours. Suitable for short-term use. |
| VEH-03 | 5% NMP, 15% Solutol HS 15, 80% Water | 5.0 | Stable for > 4 hours. Recommended for most studies. |
| VEH-04 | 20% w/v Hydroxypropyl-β-Cyclodextrin in Saline | 10.0 | Stable, but can be viscous. Suitable for higher doses. |
Q3: I am observing unexpected toxicity (e.g., weight loss, lethargy) in my animal models, even at doses predicted to be non-toxic. What could be the cause?
A3: Unexpected toxicity can stem from several sources. It is crucial to systematically investigate the cause. Potential reasons include:
-
Vehicle Toxicity : The formulation vehicle itself may be causing adverse effects. Ensure your vehicle control group shows no toxicity. High concentrations of DMSO or certain surfactants can be toxic.
-
Off-Target Effects : Inhibitor-X may be inhibiting kinases other than TPK1, leading to unforeseen toxicities. Kinase inhibitors are known to sometimes cause cardiovascular or other off-target organ effects.
-
Metabolite Toxicity : A metabolite of Inhibitor-X, rather than the parent compound, could be responsible for the toxicity.
-
Compound Instability : The compound may be degrading in the formulation, leading to toxic byproducts.
Below is a troubleshooting workflow to investigate unexpected toxicity.
Mandatory Visualization: Toxicity Troubleshooting Workflow
Caption: A troubleshooting workflow for investigating suspected in vivo toxicity.
Q4: Despite administering the correct dose, I am not seeing the expected tumor growth inhibition. Why might this be?
A4: Lack of efficacy can be due to suboptimal pharmacokinetic (PK) or pharmacodynamic (PD) properties. Key factors to consider are:
-
Poor Bioavailability/Exposure : The compound may not be reaching a sufficient concentration in the plasma or at the tumor site to inhibit TPK1. This is a common challenge for orally administered kinase inhibitors.
-
Rapid Metabolism : Inhibitor-X might be cleared from circulation too quickly, resulting in a short half-life and insufficient target engagement over the dosing interval.
-
Insufficient Target Inhibition : The dose administered may not be high enough to achieve the necessary level of TPK1 inhibition in the tumor tissue.
A pilot pharmacokinetic study is highly recommended to understand the exposure profile of Inhibitor-X in your model.
Data Presentation: Pilot Pharmacokinetic Parameters of Inhibitor-X in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | T½ (hours) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| IV | 2 | 850 | 1.2 | 1275 | N/A |
| PO | 10 | 150 | 1.5 | 450 | 7% |
| IP | 10 | 650 | 1.8 | 1950 | N/A |
Data are representative. As shown, oral (PO) administration results in significantly lower exposure compared to intravenous (IV) or intraperitoneal (IP) routes.
Experimental Protocols
Protocol 1: Preparation of Inhibitor-X Formulation (Vehicle VEH-03)
Objective: To prepare a 5 mg/mL solution of Inhibitor-X for intraperitoneal administration.
Materials:
-
Inhibitor-X powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Solutol HS 15 (Kolliphor HS 15)
-
Sterile Water for Injection
-
Sterile, conical polypropylene (B1209903) tubes
-
Vortex mixer and sonicator
Procedure:
-
Weigh the required amount of Inhibitor-X powder into a sterile polypropylene tube.
-
Prepare the vehicle premix: In a separate tube, combine 5% NMP and 15% Solutol HS 15 by volume. Vortex thoroughly until fully mixed.
-
Add the appropriate volume of the NMP/Solutol premix to the Inhibitor-X powder to achieve an intermediate concentration (e.g., 25 mg/mL).
-
Vortex and sonicate in a water bath (at room temperature) until the Inhibitor-X is completely dissolved. The solution should be clear.
-
Slowly add the sterile water (80% of the final volume) to the dissolved concentrate while vortexing to reach the final concentration of 5 mg/mL.
-
Visually inspect the final solution for any signs of precipitation. Use within 4 hours of preparation.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of Inhibitor-X in a subcutaneous xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10⁶ cells in 100 µL of Matrigel/PBS) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a mean volume of 100-150 mm³. Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Randomization: Randomize animals into treatment groups (e.g., Vehicle Control, Inhibitor-X 10 mg/kg, Inhibitor-X 20 mg/kg).
-
Dosing: Administer Inhibitor-X or vehicle via the desired route (e.g., IP) at the specified frequency (e.g., once daily) for the duration of the study (e.g., 21 days).
-
Endpoint: The study endpoint may be a predetermined tumor volume, a specific time point, or signs of unacceptable toxicity.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic (e.g., Western blot for p-TPK1 substrate) or histological analysis.
Mandatory Visualization: Experimental Workflow for In Vivo Efficacy
Caption: A typical experimental workflow for an in vivo xenograft efficacy study.
Mandatory Visualization: TPK1 Signaling Pathway and Off-Target Concerns
Caption: On-target TPK1 pathway inhibition and potential off-target effects.
References
Technical Support Center: Minimizing Emetic-Like Effects of PDE4D Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphodiesterase 4D (PDE4D) inhibitors. The information is designed to help you anticipate and troubleshoot emetic-like side effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do PDE4 inhibitors, particularly those targeting PDE4D, cause emetic-like effects?
A1: Emesis is a known class-wide effect of PDE4 inhibitors.[1] The primary mechanism is believed to be the mimicking of α2-adrenoceptor antagonists.[1] By inhibiting PDE4, intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) increase within central noradrenergic terminals, which is thought to trigger the emetic reflex.[1][2] Studies involving genetic knockout mice have strongly suggested that the PDE4D isoform is pivotal in inducing emesis.[1][3][4]
Q2: What are the best animal models for studying the emetic effects of PDE4D inhibitors?
A2: The ferret is considered an appropriate model for directly studying emesis because it possesses a vomiting reflex similar to humans.[1][2] However, for preclinical research, rodents such as rats and mice are more commonly used. Since rodents do not have a vomiting reflex, researchers must rely on validated surrogate biological responses to assess emetic potential.[1][2]
Q3: My animal model (rat/mouse) doesn't vomit. How can I evaluate the emetic potential of my PDE4D inhibitor?
A3: In non-vomiting species, several surrogate markers can be used to evaluate the emetic potential of PDE4 inhibitors:
-
Reversal of α2-Adrenoceptor Agonist-Induced Anesthesia: This is a well-established behavioral correlate.[1][3] PDE4 inhibitors dose-dependently reduce the duration of anesthesia induced by a combination of xylazine (B1663881) (an α2-adrenoceptor agonist) and ketamine.[1][5][6] This model is functionally coupled to PDE4 and is a reliable method for assessing the emetic potential of compounds in rats and mice.[1][6]
-
Induction of Gastroparesis: Pan-PDE4 inhibitors can cause a dose-dependent delay in gastric emptying in mice.[7][8] This abnormal gastric retention is a correlate of nausea and vomiting in humans and can be measured by assessing stomach content weight after administration of the compound.[7]
-
Induction of Hypothermia: Systemic administration of some PDE4 inhibitors has been shown to induce hypothermia in mice, which is considered another potential correlate of nausea.[5]
Q4: Are there strategies to reduce the emetic-like effects of PDE4D inhibitors in my experiments?
A4: Yes, several strategies are being explored to mitigate the emetic-like effects of PDE4D inhibitors:
-
Subtype-Selective Inhibition: Developing inhibitors that are highly selective for other PDE4 subtypes (like PDE4B for anti-inflammatory effects) while avoiding PDE4D may reduce emesis.[4][9][10]
-
Allosteric Inhibition: Allosteric inhibitors, such as BPN14770, bind to a region of the PDE4D enzyme that is distinct from the active site. This can lead to a more targeted inhibition and has been associated with a wider therapeutic window and reduced emetic potential.[11][12][13]
-
Novel Drug Delivery Systems: Targeted drug delivery, such as using fusogenic lipid vesicles (FLVs), can help to concentrate the inhibitor in the target organ (e.g., the liver) and reduce its concentration in the brain, thereby minimizing central nervous system-mediated side effects like emesis.[14][15]
-
Dose Optimization: The therapeutic window for PDE4 inhibitors is often narrow.[1][7] Starting with a low-dose range and carefully escalating while monitoring for surrogate markers of emesis can help identify the minimum effective dose with an acceptable side-effect profile.[1]
-
Co-administration with Anti-emetic Agents: The prokinetic agent metoclopramide (B1676508) has been shown to alleviate PDE4 inhibitor-induced gastroparesis and may have potential in reducing nausea and vomiting.[5][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in xylazine/ketamine-induced anesthesia duration between animals. | Inconsistent drug administration, stress, or individual animal differences. | Ensure consistent i.p. or i.m. injection technique. Acclimatize animals to the experimental room. Increase the number of animals per group to improve statistical power. |
| My PDE4D inhibitor does not significantly reduce anesthesia time, but I expect it to have emetic potential. | Poor brain penetration of the compound. Incorrect dosage. The compound may have a different mechanism of emesis not captured by this model. | Assess the brain-to-plasma concentration ratio of your compound. Perform a dose-response study to ensure an adequate dose is being used. Consider evaluating other surrogate markers like gastroparesis or hypothermia. |
| Observed emetic-like effects (based on surrogate markers) are too severe at the desired therapeutic dose. | The therapeutic window of the compound is too narrow. The compound is a potent pan-PDE4 inhibitor. | Explore the possibility of using a more subtype-selective or allosteric inhibitor. Consider a targeted drug delivery approach to limit brain exposure. Investigate co-administration with an anti-emetic like metoclopramide. |
Quantitative Data Summary
Table 1: Effect of Various PDE Inhibitors on Xylazine/Ketamine-Induced Anesthesia in Mice
| Compound | Class | Potency in Reducing Anesthesia Duration | Reference |
| PMNPQ | PDE4 Inhibitor | Most Potent | [3] |
| (R)-rolipram | PDE4 Inhibitor | Potent | [3] |
| (S)-rolipram | PDE4 Inhibitor | Less Potent than (R)-rolipram | [3] |
| CT-2450 | PDE4 Inhibitor | No significant effect at tested doses | [3] |
| Vinpocetine | PDE1 Inhibitor | No significant effect | [6] |
| EHNA | PDE2 Inhibitor | No significant effect | [6] |
| Milrinone | PDE3 Inhibitor | No significant effect | [6] |
| Zaprinast | PDE5 Inhibitor | No significant effect | [6] |
Table 2: Emetic Potential of BPN14770 in a Surrogate Mouse Model
| Parameter | Plasma Exposure | Outcome | Reference |
| Cognitive Benefit | 10–30 ng/ml | Neurochemical and cognitive biomarkers of PKA–CREB pathway outflow are elevated. | [11] |
| Projected Emetic Threshold | >1300 ng/ml | Plasma exposure predicted to cause emesis in non-rodent species. | [11] |
| Therapeutic Window | 40- to 100-fold | The window between doses that provide cognitive benefit and the projected emetic dose. | [11] |
Key Experimental Protocols
Protocol 1: Assessing Emetic Potential via Reversal of Xylazine/Ketamine-Induced Anesthesia (Rat/Mouse)
This protocol is adapted from studies demonstrating that PDE4 inhibitors shorten the duration of α2-adrenoceptor-mediated anesthesia, which correlates with their emetic potential.[1][3][6]
Materials:
-
PDE4D inhibitor of interest
-
Vehicle control
-
Xylazine solution (10 mg/kg for rats, 10 mg/kg for mice)[1][5][6]
-
Ketamine solution (10 mg/kg for rats, 80 mg/kg for mice)[1][5]
-
Animal scale, syringes, timers
Methodology:
-
Acclimatize animals to the testing environment.
-
Administer the PDE4D inhibitor or vehicle control at the desired dose and route (e.g., subcutaneous, intraperitoneal).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer xylazine and ketamine via intramuscular (i.m.) or intraperitoneal (i.p.) injection.[1]
-
Immediately after the xylazine/ketamine injection, place the animal on its back and start a timer.
-
The "duration of anesthesia" or "sleeping time" is defined as the time from the loss of the righting reflex until it is regained (the animal spontaneously rights itself three times within 30 seconds).
-
Record the duration of anesthesia for each animal. Experiments are often ended at 120 minutes, and sleep duration for animals that have not righted themselves by that time is recorded as 120 minutes.[5]
Data Analysis:
Compare the mean duration of anesthesia between the inhibitor-treated groups and the vehicle-treated group. A statistically significant reduction in sleeping time indicates emetic potential.[1]
Visualizations
Caption: Proposed signaling pathway for PDE4 inhibitor-induced emesis.
Caption: Experimental workflow for the anesthesia reversal model.
Caption: Troubleshooting logic for managing emetic-like effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 3. Deletion of phosphodiesterase 4D in mice shortens α2-adrenoceptor–mediated anesthesia, a behavioral correlate of emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessing the emetic potential of PDE4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting Phosphodiesterase 4 in Gastrointestinal and Liver Diseases: From Isoform-Specific Mechanisms to Precision Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
(S)-Gebr32a selectivity profile against PDE4 subtypes
Welcome to the technical support center for (S)-Gebr32a, a selective inhibitor of Phosphodiesterase 4D (PDE4D). This resource is designed to assist researchers, scientists, and drug development professionals with their experimental endeavors by providing detailed information on the selectivity profile, experimental protocols, and relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound against different PDE4 subtypes?
Q2: Where can I find quantitative data on the inhibitory potency of this compound?
A2: Quantitative inhibitory data for this compound is available for the PDE4D subtype. The IC50 values have been determined for both the catalytic domain and the full-length PDE4D3 isoform.[1]
Troubleshooting Guide
Issue: Difficulty in replicating reported IC50 values for this compound.
-
Possible Cause 1: Incorrect enantiomer. Ensure that you are using the (S)-enantiomer of Gebr-32a, as it is the more active form (eutomer).[1] The use of a racemic mixture or the (R)-enantiomer will result in different potency values.
-
Possible Cause 2: Variation in enzyme construct. The reported IC50 values were determined using specific constructs of the PDE4D catalytic domain and the full-length PDE4D3 isoform.[1] Variations in the enzyme construct used in your assay can lead to different results.
-
Possible Cause 3: Assay conditions. Differences in assay buffer composition, substrate concentration, or incubation times can significantly impact the measured IC50 values. Refer to the detailed experimental protocol below for recommended conditions.
Issue: Observing lower than expected inhibition of PDE4 activity.
-
Possible Cause 1: Compound stability. Ensure the proper storage and handling of your this compound stock solutions to prevent degradation.
-
Possible Cause 2: Inactive enzyme. Verify the activity of your PDE4 enzyme preparation using a known standard inhibitor before testing this compound.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against PDE4D
| Target Enzyme | This compound IC50 (µM) |
| PDE4D Catalytic Domain | 19.5[3] |
| Full-length PDE4D3 | 2.1[3] |
Note: IC50 values for this compound against PDE4A, PDE4B, and PDE4C are not currently available in the cited literature.
Table 2: Percentage Inhibition of Racemic Gebr-32a (at 10 µM) against various PDE Isoforms
| PDE Isoform | % Inhibition |
| PDE4A1 | 35.5 ± 4.5 |
| PDE4B1 | 33.0 ± 3.0 |
| PDE4B3 | 43.5 ± 3.5 |
| PDE4D1 | >50 |
| PDE4D2 | >50 |
| PDE4D3 | >50 |
| PDE4D5 | >50 |
| PDE4D7 | >50 |
Data from a study on the racemic mixture of Gebr-32a.[2]
Experimental Protocols
Determination of IC50 Values for this compound against PDE4D
This protocol is adapted from the methodology used to determine the IC50 values of Gebr-32a enantiomers.[1]
1. Enzyme and Substrate Preparation:
- Recombinant human PDE4D catalytic domain and full-length PDE4D3 are expressed and purified.
- The substrate, cyclic adenosine (B11128) monophosphate (cAMP), is prepared in the assay buffer.
2. Assay Procedure:
- The assay is a two-step enzymatic reaction.
- Step 1: PDE4D enzyme is incubated with varying concentrations of this compound to allow for inhibitor binding.
- Step 2: The enzymatic reaction is initiated by the addition of cAMP. The hydrolysis of cAMP to AMP is monitored.
- The amount of AMP produced is measured using a suitable detection method, such as a coupled enzyme assay.
3. Data Analysis:
- The fractional activity of the enzyme is calculated for each inhibitor concentration.
- IC50 values are determined by plotting the enzyme's fractional activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Mandatory Visualizations
References
- 1. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with (S)-Gebr32a
Technical Support Center: (S)-Gebr32a
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound. As this compound is a novel selective inhibitor of the fictional kinase "Kinase-X," this document addresses potential issues related to its use in biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Kinase-X, a key enzyme in the "Signal-On" cellular proliferation pathway. By binding to the kinase domain, it prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in cancer cell lines with an overactive Signal-On pathway.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare a stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. We recommend preparing fresh dilutions in aqueous buffers or cell culture media immediately before each experiment.
Q3: How stable is this compound in aqueous solutions and cell culture media?
The stability of this compound in aqueous solutions is pH-dependent. At neutral pH (7.0-7.4), the compound is relatively stable for up to 24 hours at 37°C in typical cell culture media containing 10% FBS. However, prolonged incubation may lead to gradual degradation. It is advisable to perform a time-course experiment to assess stability under your specific experimental conditions.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values in Cell-Based Assays
Question: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 measurements for this compound in a cell proliferation assay. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common issue that can stem from multiple factors related to the compound, the cells, or the assay itself. Below is a summary of potential causes and recommended troubleshooting steps.
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Compound Precipitation | Visually inspect the media in your dilution plate for any precipitate under a microscope. Lower the highest concentration used or prepare an intermediate dilution in a serum-containing medium to improve solubility. |
| Compound Degradation | Prepare fresh stock solutions of this compound from solid material. Minimize the time the compound spends in aqueous solutions before being added to the cells. |
| Cell Line Health/Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Assay Protocol Variability | Standardize all steps of the assay, including cell seeding density, incubation times, and reagent addition volumes. Use a multichannel pipette or automated liquid handler for improved precision. |
| DMSO Concentration Effects | Ensure the final concentration of DMSO is consistent across all wells (including controls) and is below a cytotoxic level for your cell line (typically ≤ 0.5%). |
Below is a suggested workflow to diagnose the source of variability.
Caption: Workflow for diagnosing inconsistent IC50 results.
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Question: this compound is highly potent in our enzymatic assay (biochemical IC50 < 10 nM), but its potency in cell-based assays is much lower (cellular EC50 > 1 µM). Why is there such a large difference?
Answer: A significant drop in potency between a biochemical assay and a cellular assay is often observed and can be attributed to several factors. The primary reasons are summarized below.
Table 2: Factors Affecting Cellular Potency
| Factor | Explanation & Suggested Experiment |
| Cell Permeability | The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Suggestion: Perform a Caco-2 permeability assay to assess influx and efflux characteristics. |
| Plasma Protein Binding | This compound may bind extensively to proteins (like albumin) in the cell culture serum, reducing the free concentration available to engage the target. Suggestion: Conduct the cellular assay in low-serum conditions or perform a plasma protein binding assay. |
| High Intracellular ATP | As an ATP-competitive inhibitor, this compound must compete with high physiological concentrations of ATP (~1-10 mM) inside the cell, which are much higher than the ATP levels used in most biochemical assays. Suggestion: Run the biochemical assay with a higher, more physiological ATP concentration (e.g., 1 mM) to determine if the IC50 shifts. |
| Target Engagement | The compound may not be engaging Kinase-X effectively in the cellular environment. Suggestion: Use a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA or a phospho-specific Western blot) to confirm the compound is binding to Kinase-X at the expected concentrations. |
The following diagram illustrates the potential barriers to cellular activity.
Caption: Barriers reducing a compound's cellular potency.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Substrate Inhibition
This protocol is designed to confirm that this compound is engaging its target, Kinase-X, by measuring the phosphorylation of its direct downstream substrate, Substrate-Y.
-
Cell Seeding: Plate 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activation, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.
-
Stimulation: Stimulate the Signal-On pathway with an appropriate growth factor for 15 minutes to induce phosphorylation of Substrate-Y.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Substrate-Y (p-Substrate-Y) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Substrate-Y and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol measures cell viability as a function of metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.
-
Compound Addition: Prepare a 2X serial dilution of this compound in culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include wells for "cells + vehicle (DMSO)" and "media only" controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until the color in the control wells has developed sufficiently.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control (defined as 100% viability).
-
Plot the normalized values against the log of the compound concentration and fit a four-parameter dose-response curve to determine the IC50 value.
-
Technical Support Center: (S)-Gebr32a Solubility and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of (S)-Gebr32a for various experimental applications. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered when working with this promising PDE4D inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the eutomer of Gebr32a, a selective phosphodiesterase 4D (PDE4D) inhibitor that has shown potential in preclinical studies for conditions like Alzheimer's disease.[1][2][3][4] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions commonly used in biological experiments, such as cell culture media and buffers. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[5] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5] It is also miscible with water and cell culture media, facilitating the preparation of working solutions.[5]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?
A3: This is a common issue known as "crashing out." Several strategies can help prevent this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[2][6][7]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer, ensuring the solution remains clear at each step.[2]
-
Use Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous medium while vortexing can improve dispersion and prevent precipitation.
-
Consider Co-solvents: In some cases, using a co-solvent system can enhance solubility. For example, a small percentage of ethanol (B145695) in the final solution might be tolerated by your experimental system.
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: While DMSO is a common starting point, other organic solvents like ethanol, methanol, and dimethylformamide (DMF) can also be tested.[8][9] The choice of solvent will depend on the specific experimental conditions and the tolerance of the biological system. It is crucial to always include a vehicle control in your experiments to account for any effects of the solvent itself.
Q5: Can I use surfactants or other excipients to improve the solubility of this compound in my experiments?
A5: Yes, incorporating solubility-enhancing excipients can be very effective. Common options include:
-
Surfactants: Biocompatible surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[10]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | The concentration may be too high, exceeding the solubility limit. | - Try preparing a more dilute stock solution.- Gently warm the solution in a 37°C water bath and vortex or sonicate to aid dissolution. |
| The compound dissolves in DMSO but precipitates upon dilution in aqueous buffer or media. | The compound is "crashing out" due to poor aqueous solubility. | - Lower the final concentration of this compound.- Decrease the final DMSO concentration to <0.5%.[2][6][7]- Use a stepwise dilution method.[2]- Add the DMSO stock to pre-warmed and stirred aqueous media.- Incorporate a biocompatible surfactant (e.g., 0.01% Tween® 80) or a cyclodextrin (B1172386) into the aqueous solution.[10] |
| Inconsistent or unexpected experimental results. | Poor solubility leading to variable effective concentrations of the compound. | - Before each experiment, visually inspect your working solutions for any signs of precipitation (haziness, particles).- Prepare fresh working solutions from a clear stock solution immediately before use.- Consider performing a simple solubility test in your specific assay buffer (see Protocol 3). |
| Cell toxicity or other off-target effects are observed. | The solvent concentration (e.g., DMSO) may be too high. | - Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%).[2][6][7]- Run a vehicle control with the same final solvent concentration to differentiate between compound and solvent effects. |
Quantitative Data Summary
| Solvent | Properties | Typical Use & Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent, miscible with water. | - Excellent for preparing high-concentration stock solutions.[5]- Can be cytotoxic at concentrations >0.5-1% in cell culture.[6][7] |
| Ethanol (EtOH) | Polar protic solvent, miscible with water. | - Can be used as a co-solvent to improve aqueous solubility.- Can have biological effects, so a vehicle control is essential. |
| Methanol (MeOH) | Polar protic solvent, miscible with water. | - Less commonly used in cell-based assays due to higher toxicity than ethanol. |
| Dimethylformamide (DMF) | Polar aprotic solvent, miscible with water. | - Can be a good alternative to DMSO, but also has potential toxicity.[9][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Molecular Weight of this compound: 437.48 g/mol [13]
-
Weighing: Accurately weigh out 4.37 mg of this compound powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity, sterile DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and/or sonicate for 5 minutes to ensure complete dissolution.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Pre-warm Medium: Pre-warm your cell culture medium or buffer to 37°C.
-
Serial Dilution (Example for 10 µM final concentration from a 10 mM stock): a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to get a 100 µM solution. Gently vortex. b. Add the required volume of the 100 µM intermediate solution to your final culture volume to achieve the desired final concentration (e.g., add 100 µL of the 100 µM solution to 900 µL of medium in a well for a final volume of 1 mL and a final concentration of 10 µM).
-
Direct Dilution (for lower final concentrations): While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. For example, to make a 1 µM working solution in 10 mL of medium from a 10 mM stock, add 1 µL of the stock solution to the 10 mL of medium (final DMSO concentration will be 0.01%).
-
Final Mixing: Gently mix the final working solution before adding it to your cells.
Protocol 3: Basic Aqueous Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a clear microcentrifuge tube, add a known volume of your aqueous buffer (e.g., PBS or cell culture medium).
-
Add small, incremental amounts of the DMSO stock solution to the aqueous buffer, vortexing between each addition.
-
Visually inspect for the first sign of persistent cloudiness or precipitation.
-
The concentration just before precipitation occurs is an approximation of the kinetic solubility in that specific buffer.
Visualizations
References
- 1. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. lifetein.com [lifetein.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. senpharma.vn [senpharma.vn]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solubility Prediction of Satranidazole in Aqueous N,N-dimethylformamide Mixtures Using Extended Hildebrand Solubility Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing (S)-Gebr32a Concentration for Cell-based Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive information for effectively using (S)-Gebr32a in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the phosphodiesterase 4D (PDE4D) enzyme.[1] PDE4D is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), an important second messenger in cells. By inhibiting PDE4D, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB). This signaling pathway is crucial for various cellular processes, including memory and learning.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: A good starting point for a dose-response experiment is to test a wide range of concentrations, for example, from 0.1 µM to 100 µM. The IC50 values for the PDE4 catalytic domain and the PDE4D3 isoform are 19.5 µM and 2.1 µM, respectively.[1] The optimal concentration will be cell-type and assay-dependent.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in a sterile, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO).[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity. It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO as the highest concentration of this compound) in your experiments.
Q5: Is this compound known to be cytotoxic?
A5: Preliminary toxicological studies have shown that Gebr32a (of which this compound is the active enantiomer) does not have cytotoxic or genotoxic effects on HTLA cells, even at concentrations as high as 100 µM for 24 hours. However, it is always recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM) and assess cell viability using an MTT or similar assay. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control (medium with the same final DMSO concentration but without the inhibitor). |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. |
| Poor quality of the inhibitor. | Ensure the inhibitor is from a reputable source and has been stored correctly. If in doubt, use a fresh stock. |
Issue 2: Inconsistent or No Effect Observed
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too low. | Increase the concentration of this compound based on the results of your dose-response experiments. Consider that the effective concentration in a cellular assay may be higher than the biochemical IC50. |
| Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. |
| Incorrect timing of inhibitor addition. | The timing of inhibitor addition can be critical. Optimize the pre-incubation time with this compound before adding a stimulus (e.g., forskolin (B1673556) to induce cAMP). |
| Cell line is not responsive. | Confirm that your cell line expresses PDE4D and the downstream signaling components (e.g., PKA, CREB). |
| Assay variability. | Ensure consistent cell seeding density, incubation times, and reagent preparation. Use appropriate positive and negative controls. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common range to test is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your planned assay (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Measuring Intracellular cAMP Levels using a Competitive ELISA
This protocol provides a general procedure for a competitive ELISA to measure changes in intracellular cAMP levels following treatment with this compound. It is recommended to follow the specific instructions provided with your chosen ELISA kit.[3][4][5][6][7]
Materials:
-
cAMP ELISA Kit (contains anti-cAMP coated plate, HRP-cAMP conjugate, standards, wash buffer, substrate, and stop solution)
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
Cell Lysis Buffer (often provided with the kit)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specific time (e.g., 30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator like forskolin for a short period (e.g., 15 minutes) to induce cAMP production.
-
-
Cell Lysis: Aspirate the medium and add Cell Lysis Buffer to each well. Incubate for 10-20 minutes to ensure complete lysis.[6]
-
ELISA Procedure:
-
Add your cell lysates and the provided cAMP standards to the wells of the anti-cAMP antibody-coated plate.[3]
-
Add the HRP-cAMP conjugate to each well. This will compete with the cAMP in your sample for antibody binding.[3]
-
Incubate for the time specified in the kit protocol (e.g., 2-3 hours).[3][6]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[4]
-
Add the substrate solution and incubate until a color change is observed.[4]
-
Add the stop solution to terminate the reaction.[4]
-
-
Data Analysis: Measure the absorbance at the recommended wavelength (e.g., 450 nm). The absorbance is inversely proportional to the amount of cAMP in your sample. Calculate the cAMP concentration in your samples by comparing their absorbance to the standard curve.
Protocol 3: Assessing CREB Phosphorylation by Western Blot
This protocol describes how to detect changes in the phosphorylation of CREB at Serine 133 in response to this compound treatment.
Materials:
-
This compound
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
TBST (Tris-buffered saline with Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and/or a stimulus as determined in your experimental design.
-
Wash cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.[8]
-
Wash the membrane three times with TBST.[8]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.[8]
-
-
Signal Detection:
-
Stripping and Re-probing:
-
(Optional but recommended) Strip the membrane of the phospho-antibody and re-probe with an anti-total-CREB antibody to normalize the phospho-CREB signal to the total amount of CREB protein.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DMSO sterile-filtered, meets EP, USP CAS No. 67-68-5 Sigma-Aldrich [sigmaaldrich.com]
- 3. abcam.cn [abcam.cn]
- 4. cloud-clone.com [cloud-clone.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
Addressing potential cross-reactivity of (S)-Gebr32a
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential cross-reactivity of the selective phosphodiesterase 4D (PDE4D) inhibitor, (S)-Gebr32a.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is the more potent enantiomer of the phosphodiesterase 4D (PDE4D) inhibitor, Gebr32a.[1] Its primary mechanism of action is the inhibition of the PDE4D enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] By inhibiting PDE4D, this compound leads to an increase in intracellular cAMP levels, which can modulate various downstream signaling pathways.[2][3][4] This mechanism has shown therapeutic potential in preclinical models of neurodegenerative diseases, such as Alzheimer's disease.[1][2][5]
Q2: What is the known selectivity profile of this compound?
This compound is a selective inhibitor of PDE4D.[1][5] However, studies have indicated that the selectivity of its parent compound, Gebr32a, against other PDE4 isoforms (PDE4A and PDE4B) is less than 10-fold.[6] This suggests a potential for cross-reactivity within the PDE4 family. The full cross-reactivity profile against a broader range of targets, such as other phosphodiesterase families or protein kinases, has not been extensively published. Therefore, empirical assessment is crucial when unexpected experimental results are observed.
Q3: Why is assessing the cross-reactivity of this compound important?
Assessing the cross-reactivity of this compound is critical for several reasons:
-
Data Interpretation: Off-target effects can lead to misinterpretation of experimental results, attributing an observed phenotype to the inhibition of PDE4D when it may be caused by the modulation of another target.
-
Translational Potential: For drug development, a thorough understanding of a compound's selectivity is essential to predict potential side effects and ensure patient safety.[7]
-
Understanding Unexpected Phenotypes: If this compound produces an unexpected biological response, investigating its cross-reactivity can help to identify the responsible off-target interaction.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments involving this compound where cross-reactivity is suspected.
Issue 1: Unexpected Phenotype Observed
Question: I am using this compound in my cellular model and observing a phenotype that is inconsistent with known PDE4D signaling pathways. Could this be due to cross-reactivity?
Answer: Yes, an unexpected phenotype could be a result of this compound interacting with off-target proteins. The cAMP/PKA/CREB pathway is the canonical signaling route modulated by PDE4D inhibition.[4][8][9] If your observed phenotype does not align with this pathway, it is prudent to investigate potential cross-reactivity.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
Issue 2: Conflicting Results with Other PDE4D Inhibitors
Question: My results with this compound differ from those obtained with another PDE4D inhibitor. Why might this be the case?
Answer: Discrepancies between the effects of different PDE4D inhibitors can arise from variations in their selectivity profiles. While both compounds may inhibit PDE4D, they could have distinct off-target activities that contribute to the observed differences. It is recommended to perform a head-to-head comparison of the inhibitors' cross-reactivity profiles.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously assess the potential cross-reactivity of this compound, a multi-pronged approach is recommended.
1. In Vitro Kinome Profiling
This experiment will assess the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
A radiometric kinase assay is a widely used and reliable method for this purpose.[10][11]
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A panel of purified recombinant kinases (e.g., >400 kinases)
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP. The ATP concentration should be at the Kₘ for each kinase to accurately determine the IC₅₀.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.
-
Data Presentation:
| Target | This compound IC₅₀ (nM) |
| Primary Target: PDE4D | Expected low nM |
| Off-Target Kinase 1 | To be determined |
| Off-Target Kinase 2 | To be determined |
| ... | ... |
2. Competition Binding Assay
This assay measures the ability of this compound to compete with a known ligand for binding to a panel of targets.
Methodology:
A common approach is an active site-directed competition binding assay.[12][13]
-
Materials:
-
This compound stock solution
-
A panel of purified kinases or other enzymes
-
An immobilized or fluorescently labeled "probe" ligand that binds to the active site of the target proteins
-
Assay buffer
-
Detection reagents
-
-
Procedure:
-
In a microplate, combine the target protein, the probe ligand, and varying concentrations of this compound.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the amount of probe ligand bound to the target protein. A decrease in the signal from the probe ligand indicates that this compound is competing for binding.
-
Calculate the dissociation constant (Kᵢ) or IC₅₀ for this compound against each target.
-
Data Presentation:
| Target | This compound Kᵢ (nM) |
| Primary Target: PDE4D | Expected low nM |
| Off-Target 1 | To be determined |
| Off-Target 2 | To be determined |
| ... | ... |
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.[14][15][16][17][18]
Methodology:
-
Materials:
-
Cultured cells of interest
-
This compound stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer
-
Antibodies against the primary target (PDE4D) and suspected off-targets
-
Western blotting reagents and equipment
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermocycler.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.
-
Analyze the soluble fractions by Western blotting using antibodies against PDE4D and any suspected off-targets identified in the in vitro screens.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Data Presentation:
A table summarizing the melting temperature (Tₘ) shift for each protein of interest in the presence and absence of this compound.
| Protein | Tₘ (Vehicle) | Tₘ (this compound) | ΔTₘ |
| PDE4D | To be determined | To be determined | To be determined |
| Off-Target 1 | To be determined | To be determined | To be determined |
| Off-Target 2 | To be determined | To be determined | To be determined |
Visualizations
Signaling Pathway of PDE4D Inhibition
References
- 1. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease [ouci.dntb.gov.ua]
- 3. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GEBR-32a - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. probiologists.com [probiologists.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative Analysis of (S)-Gebr32a and (R)-Gebr32a Efficacy in PDE4D Inhibition
This guide provides a detailed comparison of the biological activity of the two enantiomers of Gebr32a, a selective inhibitor of phosphodiesterase 4D (PDE4D). Gebr32a has shown promise in preclinical studies for its potential therapeutic effects in neurodegenerative diseases like Alzheimer's disease by modulating cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways.[1][2][3][4][5][6][7] Understanding the differential efficacy of its stereoisomers, (S)-Gebr32a and (R)-Gebr32a, is crucial for optimizing its therapeutic potential.
Data Presentation: Inhibitory Potency
The inhibitory activity of the Gebr32a enantiomers was evaluated against two forms of the PDE4D enzyme: the catalytic domain alone and the full-length PDE4D3 isoform. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized below. A lower IC50 value indicates a higher potency.
| Compound | Target | IC50 (µM) |
| This compound | PDE4D catalytic domain | 10.3 ± 1.5 |
| PDE4D3 (full-length) | 1.8 ± 0.3 | |
| (R)-Gebr32a | PDE4D catalytic domain | 18.2 ± 2.1 |
| PDE4D3 (full-length) | 12.1 ± 1.8 |
Data sourced from Cavalloro et al., 2020.[1]
The data clearly indicates that the (S)-enantiomer of Gebr32a is the more potent inhibitor (eutomer) for both the isolated catalytic domain and the full-length PDE4D3 isoform.[1] Notably, the difference in potency is more pronounced for the full-length enzyme, with this compound being approximately seven times more active than (R)-Gebr32a.[1] This suggests that the stereochemistry at the chiral center significantly influences the interaction with the regulatory domains of the full-length PDE4D enzyme.[1]
Experimental Protocols
Enzymatic Assay for PDE4D Inhibition
The inhibitory potency of this compound and (R)-Gebr32a was determined using a well-established enzymatic assay. The following protocol provides a detailed methodology:
-
Enzyme and Substrate Preparation : Recombinant human PDE4D catalytic domain and full-length PDE4D3 isoform were used as the enzyme sources. The substrate for the enzymatic reaction was cyclic adenosine monophosphate (cAMP).
-
Inhibitor Preparation : Stock solutions of this compound and (R)-Gebr32a were prepared in an appropriate solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations for IC50 determination.
-
Assay Reaction : The enzymatic reaction was carried out in a reaction buffer containing the PDE4D enzyme, the substrate (cAMP), and varying concentrations of the inhibitors. The reaction was initiated by the addition of the substrate.
-
Detection of Enzyme Activity : The amount of cAMP remaining after the enzymatic reaction was quantified. This is typically achieved using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays.
-
Data Analysis : The percentage of inhibition for each inhibitor concentration was calculated relative to a control reaction without any inhibitor. The IC50 values were then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis. The experiments were performed in triplicate to ensure the reliability of the data.[1]
Mandatory Visualizations
Signaling Pathway of PDE4D Inhibition
References
- 1. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease [ouci.dntb.gov.ua]
- 7. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Gebr-32a and Rolipram for Memory Enhancement
For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers with minimal side effects is a significant challenge. Among the promising candidates are inhibitors of phosphodiesterase type 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This guide provides a detailed comparison of two such inhibitors: the well-characterized, first-generation compound rolipram (B1679513), and a newer, more selective inhibitor, (S)-Gebr-32a.
This comparison synthesizes preclinical data on their mechanisms of action, efficacy in memory enhancement, and critically, their side-effect profiles. While both compounds have demonstrated pro-cognitive effects, key differences in their selectivity and tolerability may have significant implications for their therapeutic potential.
Mechanism of Action: Targeting the cAMP Signaling Pathway
Both rolipram and (S)-Gebr-32a exert their effects by inhibiting PDE4, thereby preventing the breakdown of cAMP.[1] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[2][3] Activated CREB is a transcription factor that promotes the expression of genes crucial for synaptic plasticity and memory formation.[2][3]
However, a key distinction lies in their selectivity for PDE4 subtypes. The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). Rolipram is a pan-PDE4 inhibitor, affecting multiple subtypes.[4] In contrast, (S)-Gebr-32a is a selective inhibitor of the PDE4D subtype.[1][5] This difference in selectivity is believed to be a critical factor in their differing side-effect profiles. While PDE4D has been strongly implicated in cognitive processes, the inhibition of other PDE4 subtypes is thought to contribute to the adverse effects associated with compounds like rolipram.[1][6]
Figure 1: Simplified cAMP/PKA/CREB signaling pathway. Rolipram and (S)-Gebr-32a inhibit PDE4, leading to increased cAMP and downstream effects on gene expression related to memory.
Preclinical Efficacy in Memory Enhancement
Both compounds have shown efficacy in various preclinical models of memory impairment. Rolipram has a long history of being used as a reference compound in cognitive research and has demonstrated memory-enhancing effects in rodents in tasks such as the object recognition test and contextual fear conditioning.[7][8][9] It has been shown to improve both short-term and long-term memory.[3][7]
(S)-Gebr-32a has also demonstrated robust memory-enhancing effects, particularly in models relevant to Alzheimer's disease.[5][10] Studies have shown its ability to rescue memory deficits in transgenic mouse models of Alzheimer's disease in behavioral tasks like the object location test and the Y-maze continuous alternation task.[5]
| Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| Rolipram | Mice | Contextual Fear Conditioning | Increased long-term memory. | [7] |
| Rats | Object Recognition Test | Reversed memory deficits induced by acute tryptophan depletion. | [8][9] | |
| Aged Mice | Object Location Memory | Ameliorated age-related long-term memory deficits. | [11] | |
| (S)-Gebr-32a | AD Transgenic Mice | Object Location Test | Enhanced memory consolidation. | [5] |
| AD Transgenic Mice | Y-maze Continuous Alternation | Improved spatial working memory. | [5] |
Side-Effect Profile: The Critical Distinction
The most significant difference between rolipram and (S)-Gebr-32a lies in their side-effect profiles. Rolipram's clinical development was halted due to its narrow therapeutic window and dose-limiting side effects, most notably nausea and emesis (vomiting).[2] These adverse effects are a common feature of pan-PDE4 inhibitors.
In contrast, preclinical studies suggest that (S)-Gebr-32a is devoid of the emetic-like effects seen with rolipram.[5][10][12] This improved safety profile is attributed to its selectivity for the PDE4D subtype.
| Compound | Emetic-like Effects in Preclinical Models | Cytotoxicity/Genotoxicity | Reference |
| Rolipram | Present | - | [2] |
| (S)-Gebr-32a | Not observed | Not cytotoxic or genotoxic | [5][10][12] |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental protocols are crucial. Below are summaries of typical methodologies used in the assessment of these compounds.
Object Location Test (OLT)
This test assesses spatial memory.
Figure 2: Experimental workflow for the Object Location Test.
-
Habituation: Mice are habituated to the testing arena for a set period over several days.
-
Training (T1): Mice are placed in the arena containing two identical objects and allowed to explore for a defined time.
-
Drug Administration: Immediately or at a specified time after T1, mice are administered either the test compound ((S)-Gebr-32a or rolipram) or a vehicle control.
-
Retention Interval: A specific time interval (e.g., 24 hours) is allowed to elapse.
-
Testing (T2): One of the objects is moved to a novel location, and the mice are returned to the arena. The time spent exploring the object in the novel location versus the familiar location is recorded. Increased exploration of the object in the novel location is indicative of intact spatial memory.
Y-Maze Continuous Alternation Task
This task assesses spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Mice are placed in the center of the maze and allowed to freely explore the arms for a set duration.
-
Measurement: The sequence of arm entries is recorded. A spontaneous alternation is defined as entering a different arm on each of three consecutive entries (e.g., ABC, CAB).
-
Calculation: The percentage of alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage of alternations indicates better spatial working memory.
Conclusion
Both (S)-Gebr-32a and rolipram have demonstrated potential as memory-enhancing agents through their inhibition of PDE4. However, the superior side-effect profile of (S)-Gebr-32a, likely due to its selectivity for the PDE4D subtype, positions it as a more promising candidate for further development. The absence of emetic-like effects in preclinical models is a significant advantage that could translate to better patient compliance and a wider therapeutic window. Future research should focus on direct, head-to-head comparative studies in a wider range of preclinical models and ultimately, in human clinical trials, to fully elucidate the therapeutic potential of (S)-Gebr-32a for cognitive disorders.
References
- 1. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Rolipram, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potentiation and improves memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. The PDE4 inhibitor rolipram reverses object memory impairment induced by acute tryptophan depletion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PDE4 inhibitor rolipram reverses object memory impairment induced by acute tryptophan depletion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Rolipram treatment during consolidation ameliorates long-term object location memory in aged male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Head-to-head comparison of (S)-Gebr32a and other PDE4D inhibitors
A Head-to-Head Comparison of (S)-Gebr32a and Other PDE4D Inhibitors
For researchers and professionals in drug development, the selective inhibition of phosphodiesterase 4D (PDE4D) has emerged as a promising therapeutic strategy for a variety of neurological and inflammatory disorders. This guide provides a detailed, data-driven comparison of this compound with other notable PDE4D inhibitors, focusing on their biochemical potency, selectivity, and preclinical efficacy. The information is presented to facilitate an objective evaluation of these compounds for further research and development.
Performance Comparison of PDE4D Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other well-characterized PDE4 inhibitors. The data presented are IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. A lower IC50 value indicates a higher potency.
| Inhibitor | Target | IC50 (µM) | Selectivity Highlights | Reported In Vivo Effects |
| This compound | PDE4D3 | 2.1 | Selective for PDE4D isoforms, with less than 10-fold difference in IC50 compared to PDE4A or PDE4B isoforms[1][2]. | Improves memory in Alzheimer's disease models and enhances myelination in a model of Charcot-Marie-Tooth disease[3][4]. |
| PDE4 cat | 19.5 | |||
| Rolipram (B1679513) | PDE4A | 0.003 | Pan-PDE4 inhibitor with high affinity for PDE4A. | Demonstrates antidepressant-like effects and neuroprotective benefits in preclinical models, but clinical use is limited by emetic side effects[5][6][7]. |
| PDE4B | 0.13 | |||
| PDE4D | 0.24 | |||
| BPN14770 | PDE4D7 | 0.0078 | Allosteric inhibitor with high selectivity for PDE4D, particularly in primates[8][9][10]. In humanized PDE4D mice, it is 730-fold more selective for PDE4D over PDE4B[11]. | Improves cognitive function in models of Fragile X syndrome and Alzheimer's disease, with a wider therapeutic window for emesis compared to pan-PDE4 inhibitors[11]. |
| D159687 | PDE4D | 0.0019 | Selective, negative allosteric modulator of PDE4D with over 1000-fold selectivity against other PDEs[12]. | Exhibits cognitive-enhancing properties in rodent models with a wider therapeutic window for emesis than full PDE4 inhibitors[13]. |
| A-33 | PDE4B | 0.015 | Potent and selective PDE4B inhibitor with over 100-fold selectivity for PDE4B over PDE4D. | Shows antidepressant-like effects and therapeutic benefits in models of traumatic brain injury. |
| PDE4D | 1.7 |
Signaling Pathway of PDE4D
The following diagram illustrates the central role of PDE4D in modulating intracellular cyclic AMP (cAMP) levels. By hydrolyzing cAMP to AMP, PDE4D terminates the signaling cascade initiated by the activation of adenylyl cyclase. Inhibition of PDE4D leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression that are associated with neuroprotection and anti-inflammatory responses.
Experimental Protocols
The determination of IC50 values is a critical step in the characterization of enzyme inhibitors. Below is a representative protocol for a fluorescence polarization-based PDE4 enzyme inhibition assay, a common method for high-throughput screening of PDE inhibitors.
PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE4 isoform.
Principle: This assay measures the enzymatic conversion of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to AMP by the PDE enzyme. In its unbound state, the small FAM-cAMP molecule rotates rapidly, resulting in low fluorescence polarization. Upon hydrolysis by PDE4, the resulting FAM-AMP is captured by a binding agent, forming a larger complex that rotates more slowly and thus has a higher fluorescence polarization. Enzyme inhibition is detected as a decrease in the fluorescence polarization signal.
Materials:
-
Recombinant human PDE4D enzyme
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Rolipram)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
Binding agent specific for 5'-AMP
-
384-well microplates (black, low-volume)
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in 100% DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations to be tested.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound, reference inhibitor, or vehicle control (DMSO) to the wells of the 384-well plate.
-
Include controls for no enzyme (maximum inhibition) and no inhibitor (minimum inhibition).
-
-
Enzyme Addition:
-
Add a defined amount of diluted recombinant PDE4D enzyme to each well (except the "no enzyme" control).
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate the plate for a set time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Detection:
-
Stop the enzymatic reaction by adding the binding agent solution to all wells.
-
Incubate for an additional period (e.g., 30 minutes) at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the key steps in the PDE4 enzyme inhibition assay described above.
References
- 1. probiologists.com [probiologists.com]
- 2. researchgate.net [researchgate.net]
- 3. Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rolipram | Cell Signaling Technology [cellsignal.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. labs.penchant.bio [labs.penchant.bio]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D159687 | PDE4D inhibitor | Probechem Biochemicals [probechem.com]
- 13. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Gebr32a's Therapeutic Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
A detailed evaluation of the selective PDE4D inhibitor, (S)-Gebr32a, reveals promising cognitive-enhancing effects in the Tg2576 transgenic mouse model of Alzheimer's disease. This guide provides a comparative overview of this compound's performance against other therapeutic alternatives, supported by experimental data, to assist researchers and drug development professionals in their evaluation of novel Alzheimer's disease therapies.
This compound, the more potent enantiomer of the phosphodiesterase 4D (PDE4D) inhibitor GEBR-32a, has demonstrated significant potential in reversing memory deficits and synaptic plasticity impairments characteristic of Alzheimer's disease (AD) in preclinical studies.[1] Its mechanism of action involves the selective inhibition of PDE4D, leading to an elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This, in turn, is thought to counteract the detrimental effects of amyloid-beta (Aβ) on the cAMP/PKA/CREB signaling pathway, a crucial cascade for learning and memory.[2] Notably, GEBR-32a has been reported to be devoid of the emetic-like side effects often associated with broader PDE4 inhibitors like Rolipram (B1679513).[1][2]
Comparative Efficacy of this compound and Alternative Therapeutics
To provide a clear perspective on the therapeutic potential of this compound, this section presents a quantitative comparison with other investigational AD therapies, including the pan-PDE4 inhibitor Rolipram and the protein kinase C (PKC) activator Bryostatin-1. The data is derived from studies utilizing transgenic mouse models of AD.
Cognitive Performance in Behavioral Tasks
| Therapeutic Agent | Mouse Model | Behavioral Test | Key Findings |
| This compound | Tg2576 | Y-Maze Continuous Alternation | Acute administration (0.03 mg/kg, s.c.) significantly increased the percentage of spontaneous alternations in Tg2576 mice to a level comparable to wild-type mice. Tg2576 + Vehicle: ~55% vs. Tg2576 + GEBR-32a: ~70%.[1][2] |
| Tg2576 | Object Location Test | Acute administration in aged Tg2576 mice significantly improved the discrimination index (d2), indicating enhanced memory consolidation.[1] | |
| Rolipram | APP/PS1/tau | Multiple behavioral tests | Attenuated cognitive decline and depression-like behaviors.[3] |
| APP/PS1 | Fear Conditioning & Spatial Working Memory | Ameliorated deficits in both long-term potentiation and contextual learning.[4] | |
| Bryostatin-1 | APP/PS1 | Morris Water Maze | Acute oral administration significantly improved memory, as measured by a reduction in escape latency.[5] |
| APP[V717I]/PS1[A246E] | Not specified | Ameliorated the rate of premature death and improved behavioral outcomes.[6][7][8] |
Effects on Synaptic Plasticity and Neuropathology
| Therapeutic Agent | Mouse Model | Endpoint | Key Findings |
| This compound | Tg2576 | Long-Term Potentiation (LTP) | Chronic treatment (0.03 mg/kg for 23 days) rescued the deficit in hippocampal LTP observed in Tg2576 mice.[1][2] |
| Rolipram | APP/PS1 | Long-Term Potentiation (LTP) | A brief treatment ameliorated deficits in LTP.[4] |
| APP/PS1/tau | Amyloid-β & Tau Pathology | Reduced amyloid-β burden and tau phosphorylation.[3][9] | |
| Bryostatin-1 | APP[V717I]/PS1[A246E] | Brain Aβ Levels | Was effective in reducing both brain Aβ40 and Aβ42 levels.[6][7][8] |
| Tg2576 | Synaptic Loss | Prevented and/or reversed the loss of hippocampal synapses.[10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Y-Maze Continuous Alternation Task
The Y-maze is used to assess spatial working memory by measuring the willingness of mice to explore a novel arm. The test relies on the innate tendency of rodents to alternate their choice of arms in a three-arm maze.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 44 cm long, 15 cm wide, and 10 cm high walls).[12]
-
Procedure:
-
Mice are placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
The sequence of arm entries is recorded.
-
An alternation is defined as consecutive entries into all three arms.
-
The percentage of alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
-
Drug Administration: For acute studies with GEBR-32a, the compound (or vehicle) was administered subcutaneously 30 minutes before the trial.[1][2]
Object Location Test (OLT)
The OLT assesses spatial memory by evaluating the ability of a mouse to recognize that an object has been moved to a new location.
-
Apparatus: An open-field arena with distinct spatial cues. Two identical objects are used for training.
-
Procedure:
-
Habituation: Mice are allowed to explore the empty arena.
-
Training (T1): Mice are placed in the arena with two identical objects and allowed to explore for a set duration.
-
Testing (T2): After a defined inter-trial interval, one of the objects is moved to a novel location. The time spent exploring the object in the novel location versus the familiar location is recorded.
-
A discrimination index (d2) is calculated to quantify memory performance.[1]
-
-
Drug Administration: GEBR-32a (or vehicle) was administered to aged mice 30 minutes before the T1 trial, and the T2 trial was performed 1 hour after T1.[1]
Long-Term Potentiation (LTP) Recording
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular mechanism underlying learning and memory.
-
Preparation: Hippocampal slices are prepared from transgenic and wild-type mice.
-
Recording:
-
Field excitatory post-synaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus following stimulation of the Schaffer collateral pathway.[13]
-
A stable baseline of fEPSPs is established.
-
High-frequency stimulation (HFS) is delivered to induce LTP.[13]
-
fEPSPs are then recorded for at least 60 minutes post-HFS to measure the potentiation.[13]
-
-
Drug Administration: For chronic studies, GEBR-32a (0.03 mg/kg) or vehicle was administered daily for 23 days before the electrophysiological recordings were performed.[1]
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts and processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent improvement in synaptic and cognitive functions in an Alzheimer mouse model after rolipram treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute oral Bryostatin-1 administration improves learning deficits in the APP/PS1 transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of PKC activators in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. synaptogen.com [synaptogen.com]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
- 11. PKC ε Activation Prevents Synaptic Loss, Aβ Elevation, and Cognitive Deficits in Alzheimer's Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of (S)-Gebr32a and its Racemic Parent Compound GEBR-32a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chiral enantiomer (S)-Gebr32a and its parent racemic compound, GEBR-32a, a selective inhibitor of phosphodiesterase type 4D (PDE4D). The data presented herein is derived from experimental studies aimed at elucidating the pharmacological profile of these compounds, with a focus on their inhibitory activity against PDE4D.
Introduction
GEBR-32a is a promising compound in the field of neuroscience, particularly for its potential therapeutic applications in cognitive disorders like Alzheimer's disease.[1][2][3] It exerts its effects by inhibiting PDE4D, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in signal transduction pathways related to memory and learning.[4][5][6] GEBR-32a possesses a stereogenic center, meaning it exists as two enantiomers, this compound and (R)-Gebr32a. This comparison guide focuses on the differences in biological activity between the resolved (S)-enantiomer and the racemic mixture, GEBR-32a.
Chiral Resolution and Stereochemistry
The parent compound, GEBR-32a, is a racemic mixture, containing equal amounts of the (S) and (R) enantiomers. The individual enantiomers were separated using chiral High-Performance Liquid Chromatography (HPLC).[1][7] The absolute configuration of each enantiomer was determined using ¹H-NMR spectroscopy with Mosher's reagent as a chiral derivatizing agent.[1] Crystallographic analysis of the GEBR-32a racemate in complex with the PDE4D catalytic domain revealed a preferential interaction with the (S)-enantiomer.[1][8]
Comparative Efficacy: Inhibitory Activity
The inhibitory potency of the individual enantiomers and the racemic mixture was assessed against two forms of the PDE4D enzyme: the isolated catalytic domain and the full-length PDE4D3 isoform. The results, presented as IC50 values (the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%), are summarized in the table below.
| Compound | PDE4D Catalytic Domain (IC50 in µM) | Full-Length PDE4D3 Isoform (IC50 in µM) |
| This compound | 19.5 | 2.1 |
| (R)-Gebr32a | 31.8 | 15.5 |
| GEBR-32a (racemate) | Not explicitly stated, but expected to be intermediate | Not explicitly stated, but expected to be intermediate |
| (Data sourced from Cavalloro et al., 2020)[1] |
These results clearly indicate that This compound is the more potent enantiomer (the eutomer) , exhibiting significantly greater inhibitory activity against both the catalytic domain and, most notably, the full-length PDE4D3 isoform.[1] The difference in potency is more pronounced for the full-length enzyme, with this compound being approximately seven times more active than (R)-Gebr32a.[1] This suggests that the stereochemistry at the chiral center plays a crucial role in the interaction with the regulatory domains of the enzyme, which are present in the full-length isoform.[1]
Mechanism of Action and Signaling Pathway
GEBR-32a and its enantiomers act by inhibiting the PDE4D enzyme. This inhibition leads to an increase in intracellular levels of cAMP. Elevated cAMP, in turn, activates downstream signaling pathways, such as the Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC) pathways, which are implicated in synaptic plasticity and memory formation.[4][6]
Figure 1. Simplified signaling pathway of PDE4D inhibition by GEBR-32a.
Experimental Protocols
Chiral Resolution by HPLC
The separation of the (S) and (R) enantiomers of GEBR-32a was achieved using a semipreparative High-Performance Liquid Chromatography (HPLC) system.[1] An amylose-based stationary phase was employed for the chiral separation.[1]
Enzymatic Activity Assay
The inhibitory activity of the compounds was determined by measuring their effect on the hydrolysis of cAMP by the PDE4D enzyme. The IC50 values were calculated from concentration-response curves. The assays were performed on both the isolated catalytic domain of PDE4D and the full-length PDE4D3 isoform.[1] The experimental data were reported as the mean of three replicates ± standard deviation.[1]
Figure 2. Workflow for chiral separation and enzymatic activity assessment.
Conclusion
References
- 1. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition [mdpi.com]
- 3. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating (S)-Gebr32a Target Engagement in the Brain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Gebr32a has emerged as a promising selective inhibitor of phosphodiesterase 4D (PDE4D), a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, offering potential therapeutic benefits for neurological disorders such as Alzheimer's disease.[1][2][3] Establishing target engagement in the brain is a critical step in the preclinical and clinical development of this compound and other PDE4D inhibitors. This guide provides a comparative overview of methods to validate this compound target engagement in the brain, alongside data for alternative compounds and detailed experimental protocols.
Quantitative Data Comparison
Direct head-to-head comparative studies for this compound and other PDE4D inhibitors using standardized assays are limited in the publicly available literature. The following tables summarize key quantitative data from various sources to facilitate an indirect comparison.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Target | IC50 (µM) | EC50 for cAMP Increase (µM) | Cell Type | Reference |
| This compound | PDE4D Variants | 1.16 - 4.97 | 1.80 | Rat Hippocampal Slices | [4] |
| BPN14770 | PDE4D | Not explicitly stated, but potent | Not available | Not available | [5][6] |
| Rolipram (B1679513) | Pan-PDE4 | Not specified for PDE4D | Not available | Not available | [7] |
Table 2: In Vivo Brain Pharmacokinetics and Target Engagement
| Compound | Brain/Blood Ratio | Method of Target Engagement Validation | Target Occupancy (%) | Species | Reference |
| This compound | Favorable | Increased cAMP levels | Not determined | Mouse | [2][3] |
| BPN14770 | Not available | Inhibition of [3H]-rolipram binding | Not explicitly quantified | Mouse (wild-type vs. humanized PDE4D) | [5] |
| GSK356278 (Pan-PDE4 inhibitor) | CNS penetrant | PET with --INVALID-LINK---rolipram | ~48% at Cmax | Human | [8] |
Experimental Protocols for Target Engagement Validation
Validating the interaction of small molecules like this compound with their intended target, PDE4D, within the complex environment of the brain requires robust and specific methodologies. The following sections detail the experimental protocols for three key techniques: Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling, and Positron Emission Tomography (PET).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular or tissue context by measuring the thermal stabilization of a target protein upon ligand binding.[9]
Experimental Protocol for PDE4D CETSA in Brain Tissue:
-
Tissue Preparation:
-
Excise brain tissue (e.g., hippocampus) from treated and vehicle control animals.
-
Homogenize the tissue in a suitable buffer containing protease and phosphatase inhibitors.
-
Divide the homogenate into aliquots for different temperature treatments.
-
-
Thermal Treatment:
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a PCR machine or heating block.
-
Include an unheated control sample.
-
-
Protein Extraction:
-
After heating, cool the samples on ice.
-
Lyse the cells/disrupt the tissue further using freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the total protein concentration in each sample.
-
Analyze the amount of soluble PDE4D in each sample by Western blotting using a specific anti-PDE4D antibody.[10][11]
-
Densitometric analysis of the Western blot bands will reveal the melting curve of PDE4D. A shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.
-
Photoaffinity Labeling
Photoaffinity labeling utilizes a photoreactive version of the ligand to covalently bind to its target protein upon UV irradiation, allowing for the identification and characterization of the drug-target interaction.[12]
Experimental Protocol for Photoaffinity Labeling of PDE4D in Brain Tissue:
-
Probe Synthesis:
-
Synthesize a photoaffinity probe by incorporating a photoreactive group (e.g., aryl azide, benzophenone, or diazirine) into the chemical structure of this compound or a suitable analog. The probe should also contain a reporter tag (e.g., biotin (B1667282) or a clickable alkyne/azide) for detection and enrichment.
-
-
Incubation and Photocrosslinking:
-
Incubate brain tissue homogenates or slices with the photoaffinity probe.
-
To determine specificity, include a control group where the tissue is co-incubated with an excess of the non-photoreactive parent compound (this compound).
-
Irradiate the samples with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking to interacting proteins.
-
-
Target Enrichment and Identification:
-
If a biotin tag was used, enrich the covalently labeled proteins using streptavidin-coated beads.
-
If a clickable tag was used, perform a click chemistry reaction to attach a reporter molecule (e.g., biotin or a fluorophore).
-
Separate the enriched proteins by SDS-PAGE.
-
Identify the labeled PDE4D by Western blotting with an anti-PDE4D antibody or by mass spectrometry-based proteomics.
-
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the quantitative assessment of target occupancy in the living brain.[13] This requires the development of a suitable radiolabeled ligand that specifically binds to PDE4D.
Experimental Protocol for PDE4D PET Imaging:
-
Radioligand Development:
-
Animal/Human Studies:
-
Administer the radioligand to the subject (animal model or human).
-
Acquire dynamic PET scans to measure the distribution and kinetics of the radioligand in the brain.
-
-
Baseline and Blocking Scans:
-
Perform a baseline PET scan to determine the total binding of the radioligand.
-
On a separate occasion, administer a therapeutic dose of the unlabeled drug (e.g., this compound) prior to the radioligand.
-
Perform a second PET scan (blocking scan) to measure the non-displaceable binding.
-
-
Data Analysis:
-
The difference in radioligand binding between the baseline and blocking scans is used to calculate the specific binding to PDE4D.
-
Target occupancy is then calculated as the percentage reduction in specific binding after administration of the unlabeled drug. For example, the pan-PDE4 inhibitor GSK356278 showed approximately 48% occupancy of PDE4 in the human brain at its maximum plasma concentration, as measured by PET with --INVALID-LINK---rolipram.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway, experimental workflows, and logical relationships discussed in this guide.
Caption: this compound inhibits PDE4D, leading to increased cAMP levels and downstream signaling.
Caption: A workflow for validating PDE4D target engagement using multiple experimental approaches.
Caption: Relationship between methods assessing direct target binding and functional outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 4D Inhibition Shows Promise for Treatment of Cognitive Disorders, Fragile X and Alzheimer’s Disease - - Practical Neurology [practicalneurology.com]
- 7. Type 4 phosphodiesterase enzyme inhibitor, rolipram rescues behavioral deficits in olfactory bulbectomy models of depression: Involvement of hypothalamic-pituitary-adrenal axis, cAMP signaling aspects and antioxidant defense system [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of human brain PDE4 occupancy by GSK356278: A [11C](R)-rolipram PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 10. PDE4D Antibodies | Antibodies.com [antibodies.com]
- 11. Phospho-PDE4D PKA site (Ser54) Polyclonal Antibody, Biotin (PPD4-440-BIOTIN) [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of PDE4 Inhibitor Side Effect Profiles: A Guide for Researchers
A comprehensive review of the adverse event profiles of roflumilast (B1684550), apremilast (B1683926), and crisaborole (B606811), supported by clinical trial data and experimental methodologies.
This guide provides a detailed comparative analysis of the side effect profiles of three prominent phosphodiesterase 4 (PDE4) inhibitors: roflumilast, apremilast, and crisaborole. Developed for researchers, scientists, and drug development professionals, this document synthesizes data from key clinical trials to offer an objective comparison of their safety and tolerability. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1] By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. While effective in treating inflammatory conditions such as psoriasis, psoriatic arthritis, and atopic dermatitis, the clinical use of PDE4 inhibitors can be limited by their associated side effects.[1][2] This guide aims to provide a clear and concise comparison of the adverse event profiles of roflumilast, apremilast, and crisaborole to inform research and clinical development.
Data Presentation: Side Effect Profiles
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for roflumilast, apremilast, and crisaborole from key clinical trials. Data is presented as a percentage of patients experiencing the event, with comparisons to placebo where available.
| Adverse Event | Roflumilast (Oral) | Roflumilast (Topical) | Apremilast (Oral) | Crisaborole (Topical) | Placebo (Oral) | Placebo (Topical) |
| Gastrointestinal | ||||||
| Diarrhea | 9.5%[3] | 3.1%[4] | 7.7% - 24.1%[3][5] | N/A | - | - |
| Nausea | - | - | 8.9% - 23.7%[3][5] | N/A | - | - |
| Vomiting | - | - | 3.2% - 5.2%[3][5] | N/A | - | - |
| Abdominal Pain | - | - | 2.0%[3] | N/A | - | - |
| Decreased Appetite | - | - | - | N/A | - | - |
| Neurological | ||||||
| Headache | - | 2.4%[4] | 5.9% - 28.5%[3][5] | N/A | - | - |
| Insomnia | - | 1.4%[4] | - | N/A | - | - |
| Application Site Reactions | ||||||
| Pain/Stinging/Burning | N/A | - | N/A | 2.7% - 6.2%[6] | N/A | 1.2%[6] |
| Other | ||||||
| Weight Loss | - | - | 10%[3] | N/A | - | - |
| Upper Respiratory Tract Infection | - | - | 3.9%[3] | N/A | - | - |
| Nasopharyngitis | - | - | 2.6%[3] | N/A | - | - |
| Depression | - | - | 1.0%[3] | N/A | - | - |
N/A: Not applicable as this is a topical formulation. Data is compiled from multiple sources and represents a range of reported incidences.
Experimental Protocols
Below are detailed methodologies for the assessment of adverse events in key clinical trials for each of the discussed PDE4 inhibitors.
Roflumilast (Topical) - DERMIS-1 and DERMIS-2 Trials
The safety and tolerability of roflumilast cream were assessed in the identical Phase 3, randomized, double-blind, vehicle-controlled DERMIS-1 and DERMIS-2 trials.[4]
-
Patient Population: Patients aged 2 years and older with plaque psoriasis covering 2% to 20% of their body surface area.[4]
-
Treatment: Once-daily application of roflumilast cream 0.3% or vehicle for 8 weeks.[4]
-
Adverse Event Monitoring: Treatment-emergent adverse events (TEAEs) were monitored throughout the study. Local tolerability was assessed by investigators at weeks 4 and 8, with patients also reporting any signs of irritation.[4]
-
Data Analysis: The incidence, severity, and causality of AEs were recorded. Safety analyses were conducted on the pooled safety population. Descriptive statistics were used to summarize the frequency and nature of AEs.[4]
Apremilast (Oral) - ESTEEM 1 Trial
The ESTEEM 1 trial was a Phase 3, multicenter, double-blind, placebo-controlled study evaluating the efficacy and safety of apremilast in adults with moderate to severe plaque psoriasis.[7]
-
Patient Population: Adult patients with moderate to severe plaque psoriasis.[7]
-
Treatment: Patients were randomized (2:1) to receive apremilast 30 mg twice daily or placebo for 16 weeks. This was followed by a maintenance phase and a randomized withdrawal phase up to week 52.[7]
-
Adverse Event Monitoring: AEs were recorded at each study visit. The relationship of the AE to the study drug was assessed by the investigator.[7][8]
-
Data Analysis: The incidence of AEs was summarized by treatment group. Binary endpoints for AEs were analyzed using the χ² test.[7]
Crisaborole (Topical) - AD-301 and AD-302 Trials
The pivotal Phase 3 trials for crisaborole, AD-301 and AD-302, were identically designed, randomized, double-blind, vehicle-controlled studies in patients with mild to moderate atopic dermatitis.[6]
-
Patient Population: Patients aged 2 years and older with a clinical diagnosis of mild to moderate atopic dermatitis.[6]
-
Treatment: Patients were randomized (2:1) to apply crisaborole ointment 2% or vehicle twice daily for 28 days.[6]
-
Adverse Event Monitoring: AEs, including application site reactions, were monitored throughout the study. The severity and relationship to the study drug were assessed by the investigator.[6]
-
Data Analysis: The primary safety endpoint was the incidence of TEAEs. Descriptive statistics were used to summarize the safety data.[6]
Mandatory Visualizations
PDE4 Signaling Pathway
The following diagram illustrates the mechanism of action of PDE4 inhibitors within the cell.
Caption: PDE4 signaling pathway and the mechanism of PDE4 inhibition.
Experimental Workflow for Adverse Event Assessment
This diagram outlines a typical workflow for the monitoring and reporting of adverse events in a clinical trial setting.
Caption: Workflow for adverse event monitoring and reporting in clinical trials.
References
- 1. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of oral roflumilast for moderate-to-severe psoriasis—a randomized controlled trial (PSORRO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. join.hcplive.com [join.hcplive.com]
- 5. drugs.com [drugs.com]
- 6. Results - Clinical Review Report: Crisaborole Ointment, 2% (Eucrisa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, in patients with moderate to severe plaque psoriasis: Results of a phase III, randomized, controlled trial (Efficacy and Safety Trial Evaluating the Effects of Apremilast in Psoriasis [ESTEEM] 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interpreting Safety Analyses in Psoriasis Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of (S)-Gebr32a: A Comparative Analysis Using PDE4D Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of (S)-Gebr32a, a selective phosphodiesterase 4D (PDE4D) inhibitor, in wild-type versus PDE4D knockout models. The aim is to validate that the pharmacological effects of this compound are directly mediated through its inhibition of the PDE4D enzyme. The experimental data presented is a synthesis of established findings on this compound and the known phenotypes of PDE4D knockout animals.
Unveiling the Mechanism: The PDE4D Signaling Pathway
Phosphodiesterase 4D (PDE4D) is a crucial enzyme that regulates intracellular signaling by specifically hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade is fundamental to processes such as learning, memory, and neuronal plasticity.[3][4] By inhibiting PDE4D, this compound is expected to increase cAMP levels, thereby enhancing downstream PKA/CREB signaling.
Caption: The PDE4D signaling pathway, illustrating how this compound inhibits PDE4D to increase cAMP levels and promote downstream gene expression related to learning and memory.
Experimental Validation: A Comparative Workflow
To definitively attribute the effects of this compound to PDE4D inhibition, a comparative study utilizing both wild-type and PDE4D knockout animals is essential. The following workflow outlines the key experimental steps.
Caption: Proposed experimental workflow to validate the on-target effects of this compound using wild-type and PDE4D knockout models.
Comparative Efficacy of this compound
This compound is the more potent enantiomer of Gebr32a, demonstrating a clear preference for inhibiting PDE4D.[5] The following table summarizes the expected outcomes of administering this compound to wild-type and PDE4D knockout animals based on existing literature.
| Parameter | Wild-Type + Vehicle | Wild-Type + this compound | PDE4D Knockout + Vehicle | PDE4D Knockout + this compound | Rationale & References |
| Hippocampal cAMP Levels | Baseline | Increased | Increased (relative to WT) | No significant change from KO vehicle | This compound inhibits PDE4D, increasing cAMP.[3][6] PDE4D knockout already results in elevated cAMP due to the absence of the hydrolyzing enzyme. |
| Memory Performance (Object Location Test) | Baseline | Enhanced | Potentially Enhanced | No significant change from KO vehicle | This compound improves memory in wild-type and AD models.[4][6] PDE4D knockout mice have shown enhanced memory in some tasks.[7] The lack of further enhancement in treated KO mice would confirm PDE4D as the target. |
| Long-Term Potentiation (LTP) | Baseline | Enhanced | Potentially Enhanced | No significant change from KO vehicle | This compound rescues LTP deficits in AD mice.[3][6] Some studies on PDE4D knockout mice report enhanced LTP.[8] |
| Emetic-like Side Effects | Absent | Absent | Absent | Absent | This compound is reported to be devoid of emetic-like side effects at therapeutic doses.[3][4][6] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments proposed in the validation workflow.
Animal Models and Drug Administration
-
Animals: Adult male C57BL/6J mice (Wild-Type) and PDE4D knockout mice on a C57BL/6J background will be used. All animals will be housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation: this compound will be dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administration: Mice will be randomly assigned to four groups: WT + Vehicle, WT + this compound, KO + Vehicle, and KO + this compound. This compound (e.g., 1-10 mg/kg) or vehicle will be administered via subcutaneous injection 30 minutes before behavioral testing.
Behavioral Assay: Object Location Test (OLT)
-
Habituation: Mice will be habituated to the testing arena (an open-field box) for 10 minutes for two consecutive days.
-
Training (Sample Phase): On the third day, two identical objects are placed in the arena, and each mouse is allowed to explore for 10 minutes.
-
Testing (Test Phase): 24 hours after the training phase, one of the objects is moved to a novel location. The mice are returned to the arena, and their exploration of the objects is recorded for 5 minutes.
-
Data Analysis: A discrimination index (DI) will be calculated as (time exploring the novel location object - time exploring the familiar location object) / (total exploration time). A higher DI indicates better memory.
Biochemical Assay: Measurement of Hippocampal cAMP Levels
-
Tissue Collection: Immediately after behavioral testing, mice will be euthanized, and the hippocampus will be rapidly dissected and flash-frozen.
-
Sample Preparation: Hippocampal tissue will be homogenized in 0.1 M HCl.
-
cAMP Quantification: Intracellular cAMP levels will be measured using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions. The results will be normalized to the total protein concentration of the tissue homogenate.[9]
Electrophysiology: Long-Term Potentiation (LTP) Measurement
-
Slice Preparation: Acute hippocampal slices (300-400 µm thick) will be prepared from a separate cohort of treated and untreated WT and KO mice.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) will be recorded from the CA1 region of the hippocampus following stimulation of the Schaffer collaterals.
-
LTP Induction: After establishing a stable baseline, high-frequency stimulation (HFS) will be delivered to induce LTP.
-
Data Analysis: The magnitude of LTP will be quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline.
Conclusion
The use of PDE4D knockout models provides a robust framework for validating the on-target effects of this compound. The expected absence of a significant pharmacological effect of this compound in PDE4D knockout animals, in contrast to its memory-enhancing and cAMP-elevating effects in wild-type animals, would provide strong evidence that its therapeutic benefits are mediated specifically through the inhibition of PDE4D. This validation is a critical step in the preclinical development of this compound as a potential therapeutic agent for cognitive disorders.
References
- 1. PDE4D phosphorylation: A coincidence detector integrating multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease [ouci.dntb.gov.ua]
- 7. probiologists.com [probiologists.com]
- 8. A new model of Pde4d deficiency: Genetic knock-down of PDE4D enzyme in rats produces an antidepressant phenotype without cognitive effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of (S)-Gebr32a and Roflumilast in Preclinical Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A promising therapeutic target for AD is the inhibition of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). Increased cAMP levels are associated with improved memory and cognitive function. This guide compares two PDE4 inhibitors, (S)-Gebr32a and roflumilast (B1684550), based on available preclinical data in AD models. This compound is a selective inhibitor of the PDE4D isoform, while roflumilast is a pan-PDE4 inhibitor.[1][2][3] The selectivity of this compound for the PDE4D isoform is of interest as it may offer a strategy to reduce the side effects, such as emesis, that have been associated with pan-PDE4 inhibitors.[3]
Comparative Efficacy in Preclinical Models
The following tables summarize the key findings from preclinical studies on this compound and roflumilast in mouse models of Alzheimer's disease.
Table 1: Effects on Cognitive Performance in AD Mouse Models
| Behavioral Test | Compound | Mouse Model | Dose and Administration | Key Findings | Reference |
| Novel Object Recognition | Roflumilast | APP/PS1 | 5 and 10 mg/kg, oral, once daily | Reversed cognitive decline. | [4][5] |
| Morris Water Maze | Roflumilast | APP/PS1 | 5 and 10 mg/kg, oral, once daily | Reversed cognitive decline. | [4][5] |
| Object Location Task | This compound | AD Transgenic Mice | Not Specified | Enhanced memory. | [3] |
| Y-Maze Continuous Alternation | This compound | AD Transgenic Mice | Not Specified | Enhanced memory. | [3] |
Table 2: Effects on Neuronal Health and Signaling Pathways
| Biological Marker | Compound | Mouse Model | Dose and Administration | Key Findings | Reference |
| Neuronal Cell Injury | Roflumilast | APP/PS1 | 5 and 10 mg/kg, oral, once daily | Relieved neuronal cell injuries. | [4][5] |
| Cell Apoptosis | Roflumilast | APP/PS1 | 5 and 10 mg/kg, oral, once daily | Ameliorated cell apoptosis. | [4][5] |
| cAMP Levels | Roflumilast | APP/PS1 | 5 and 10 mg/kg, oral, once daily | Reversed decreased levels of cAMP. | [4][5] |
| pCREB Expression | Roflumilast | APP/PS1 | 5 and 10 mg/kg, oral, once daily | Reversed decreased expression of phosphorylated CREB. | [4][5] |
| BDNF Expression | Roflumilast | APP/PS1 | 5 and 10 mg/kg, oral, once daily | Reversed decreased expression of BDNF. | [4][5] |
| cAMP Levels | This compound | Neuronal Cultures/Hippocampal Slices | Not Specified | Efficiently enhanced cAMP levels. | [3][6] |
| Hippocampal LTP | This compound | AD Transgenic Mice | Not Specified | Rescued impaired hippocampal long-term potentiation. | [3] |
Signaling Pathway and Experimental Workflow
The therapeutic effects of both this compound and roflumilast in Alzheimer's disease models are believed to be mediated through the modulation of the cAMP signaling pathway. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in synaptic plasticity and memory formation, such as brain-derived neurotrophic factor (BDNF).
Caption: PDE4 Inhibition and cAMP Signaling Pathway.
A typical preclinical experimental workflow for evaluating compounds like this compound and roflumilast in AD models involves several stages, from initial compound administration to behavioral testing and subsequent molecular analysis.
Caption: Preclinical Experimental Workflow for AD Drug Testing.
Experimental Protocols
Roflumilast Study in APP/PS1 Mice [4][5]
-
Animal Model: 10-month-old male APPswe/PS1dE9 (APP/PS1) transgenic mice.
-
Drug Administration: Roflumilast was administered orally once per day at doses of 5 and 10 mg/kg.
-
Behavioral Tests:
-
Novel Object Recognition (NOR): To assess recognition memory.
-
Morris Water Maze (MWM): To evaluate spatial learning and memory.
-
-
Molecular Analysis:
-
Hematoxylin-Eosin (H&E) and Nissl Staining: To assess neuronal cell injury.
-
TUNEL Assay: To measure cell apoptosis.
-
Western Blot: To determine the expression levels of Bcl-2, Bax, PDE4B, PDE4D, phosphorylated CREB (pCREB), and brain-derived neurotrophic factor (BDNF).
-
ELISA: To measure cAMP levels.
-
This compound Study in AD Transgenic Mice [3]
-
Animal Model: AD transgenic mice (specific model not detailed in the abstract).
-
Drug Administration: Details on dose and administration route are not specified in the available abstract.
-
Behavioral Tests:
-
Object Location Task: To assess spatial memory.
-
Y-Maze Continuous Alternation Task: To evaluate working memory.
-
-
Electrophysiology:
-
Long-Term Potentiation (LTP): To measure synaptic plasticity in hippocampal slices.
-
-
Biochemical Analysis:
-
cAMP Measurement: To determine cAMP levels in neuronal cultures and hippocampal slices.
-
Discussion and Future Directions
Both this compound and roflumilast show promise in preclinical models of Alzheimer's disease by improving cognitive function and modulating the cAMP signaling pathway. Roflumilast has been shown to reduce neuronal injury and apoptosis in the APP/PS1 mouse model.[4][5] this compound has been demonstrated to rescue impaired hippocampal LTP, a key cellular mechanism underlying learning and memory.[3]
A significant advantage of this compound may be its selectivity for the PDE4D isoform, which could potentially translate to a better side-effect profile, particularly concerning emesis, a common issue with pan-PDE4 inhibitors.[3] However, without direct comparative studies, it is difficult to definitively conclude on the relative efficacy and safety of these two compounds.
Future preclinical research should aim to conduct head-to-head comparisons of this compound and roflumilast in the same AD models. Such studies should include a comprehensive assessment of cognitive function, synaptic plasticity, and key molecular markers. Furthermore, a detailed pharmacokinetic and pharmacodynamic analysis of both compounds in these models would be crucial for determining optimal dosing and assessing brain penetration. Investigating the long-term effects of these compounds on AD pathology, including amyloid-beta and tau aggregation, would also be a critical next step.
References
- 1. GEBR-32a - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Phosphodiesterase-4 Inhibitor Roflumilast, a Potential Treatment for the Comorbidity of Memory Loss and Depression in Alzheimer’s Disease: A Preclinical Study in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Gebr32a: A Guide for Laboratory Professionals
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) with detailed disposal procedures for (S)-Gebr32a is not publicly available. The following guidelines are based on established best practices for the handling and disposal of novel, small-molecule inhibitors in a laboratory setting. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and to review the manufacturer-provided SDS for any chemical before handling.
The proper disposal of laboratory chemical waste is a critical component of ensuring a safe research environment and maintaining regulatory compliance.[1][2] This guide provides a procedural framework for the operational use and disposal of research compounds like this compound.
Core Safety and Handling Protocols
Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).[3]
-
Eye Protection: Wear chemical safety goggles or safety glasses with side shields.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A lab coat is mandatory to protect from splashes. Ensure that skin is not exposed.
-
Respiratory Protection: If handling the compound in powdered form, a dust mask or a NIOSH-approved respirator may be necessary to prevent inhalation.[3] All handling of powdered compounds should ideally be conducted within a certified chemical fume hood.[3]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general steps for the safe disposal of this compound and similar research chemicals.
1. Waste Identification and Segregation:
-
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired solid compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, weigh boats).[4]
-
Solutions containing this compound.
-
-
Solid Waste: Collect any unused or expired solid this compound and any contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4]
-
Sharps: Any needles or syringes contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.[4]
2. Selection of Appropriate Waste Containers:
-
The choice of waste container is crucial to prevent leaks and ensure safe handling.[3]
-
Use containers that are chemically compatible with the waste. For many organic compounds and solvents, plastic containers are preferred.[5]
-
Ensure containers are in good condition and have secure, tight-fitting lids.[3] The container must be kept closed except when adding waste.[5][6]
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[3]
-
The label must also include the full chemical name, "this compound," the concentration (if in solution), and the date the waste was first added to the container (accumulation start date).[3]
-
Do not use chemical formulas or abbreviations.[5]
4. Waste Accumulation and Storage:
-
Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste. This is often referred to as a Satellite Accumulation Area (SAA).[3][5][7]
-
Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions.[7] For example, store acids and bases in separate secondary containment.[7]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area.[3][5]
5. Arranging for Disposal:
-
Once a waste container is full or has reached its accumulation time limit (typically up to one year for partially filled containers in an SAA), you must arrange for its disposal through your institution's EHS department.[3][5][7]
-
Complete a hazardous waste pickup request form as required by your institution, providing accurate and complete information about the waste's composition and quantity.[3]
-
EHS personnel are trained in the safe handling and transport of hazardous materials and will ensure the waste is disposed of in compliance with all federal, state, and local regulations.[3]
Important Note on Decontamination:
-
Non-disposable equipment and surfaces that have come into contact with this compound should be decontaminated. This may involve scrubbing with a suitable solvent (e.g., alcohol) followed by a thorough rinse.[4]
-
The rinsate from cleaning containers that held the chemical should be collected and disposed of as hazardous waste.[6][8]
Data Presentation: Hazardous Waste Log
Maintaining a log for each hazardous waste container is a best practice. The following table can be used as a template.
| Date | Amount Added (g or mL) | Full Chemical Name of Waste | Concentration (if applicable) | Researcher's Initials |
| This compound | ||||
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the primary protocol is the general chemical waste disposal procedure outlined above. The key "experiment" in this context is the correct identification, segregation, and labeling of the waste, followed by adherence to institutional procedures for its removal.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical such as this compound.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling (S)-Gebr32a
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like (S)-Gebr32a, a potent PDE4 inhibitor under investigation for Alzheimer's disease.[1][2][3][4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on standard laboratory practices for handling research-grade chemical compounds with unknown toxicological profiles.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling any new chemical. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.
| PPE Category | Item | Specifications and Use |
| Primary Engineering Controls | Chemical Fume Hood | All weighing, dissolving, and handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Hand Protection | Nitrile Gloves | Wear double gloves when handling the solid compound or solutions. Check for breakthrough times and chemical compatibility. |
| Eye Protection | Safety Goggles or Glasses | Use chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are the minimum requirement. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and buttoned completely. Ensure sleeves are of an appropriate length to protect the arms. |
| Respiratory Protection | N95 Respirator or higher | If working outside of a fume hood is unavoidable, a properly fitted N95 respirator or a higher level of respiratory protection should be used to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe Shoes | Always wear closed-toe shoes in the laboratory to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risks. The following procedural guidance outlines the key steps for safely handling this compound from receipt to disposal.
1. Compound Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the chemical inventory system.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage conditions (e.g., temperature, light sensitivity) should be obtained from the supplier.
2. Preparation of Solutions:
-
All manipulations of the solid compound must be conducted within a chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Handle all solutions with the same level of precaution as the solid compound.
-
Avoid skin contact and inhalation.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and disposable labware, in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Labeling and Disposal: All waste containers must be clearly labeled with the contents and the words "Hazardous Waste." Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Memory-enhancing effects of GEBR-32a, a new PDE4D inhibitor holding promise for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
